molecular formula C22H47NO7P+ B14085000 L-gamma-Myristoyl-alpha-lysolecithin

L-gamma-Myristoyl-alpha-lysolecithin

Cat. No.: B14085000
M. Wt: 468.6 g/mol
InChI Key: VXUOFDJKYGDUJI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-gamma-Myristoyl-alpha-lysolecithin is a useful research compound. Its molecular formula is C22H47NO7P+ and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-gamma-Myristoyl-alpha-lysolecithin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-gamma-Myristoyl-alpha-lysolecithin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H47NO7P+

Molecular Weight

468.6 g/mol

IUPAC Name

2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1

InChI Key

VXUOFDJKYGDUJI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-γ-Myristoyl-α-lysolecithin: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-γ-Myristoyl-α-lysolecithin, also known by its common synonym 1-Myristoyl-sn-glycero-3-phosphocholine or the shorthand LysoPC(14:0), is a lysophospholipid of significant interest in the scientific community. As a derivative of phosphatidylcholine where a fatty acid has been removed, this molecule possesses unique amphiphilic properties that make it a powerful tool in various research and development domains.[1][2] Its dual role as a biological signaling molecule and a potent biochemical tool has cemented its importance in fields ranging from neuroscience to drug delivery and nutritional science. This guide provides an in-depth exploration of its chemical nature, biological functions, and practical applications, offering researchers a comprehensive resource for leveraging this versatile compound in their work.

Part 1: Physicochemical Characterization

A thorough understanding of a molecule's physical and chemical properties is foundational to its effective application. LysoPC(14:0) is characterized by a hydrophilic phosphocholine headgroup and a single hydrophobic myristoyl (14-carbon saturated) acyl chain. This structure dictates its behavior in aqueous and lipid environments.

Chemical Identity
  • IUPAC Name: (R)-2-Hydroxy-3-(tetradecanoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate[1]

  • Synonyms: 1-Myristoyl-sn-glycero-3-phosphocholine, L-GAMMA-MYRISTOYL-ALPHA-LYSOLECITHIN, LysoPC(14:0/0:0)[1]

  • CAS Number: 20559-16-4[1]

  • Molecular Formula: C₂₂H₄₆NO₇P[1]

  • Molar Mass: 467.58 g/mol [1]

Caption: 2D structure of L-γ-Myristoyl-α-lysolecithin.

Physical and Chemical Properties

The physical properties of LysoPC(14:0) are critical for its storage, handling, and application in experimental systems.

PropertyValueSource(s)
Appearance White to off-white solid powder[1][3]
Melting Point >142°C (with decomposition)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Conditions -20°C, in a dry, cool, and well-ventilated place[1][4][]

Part 2: Biological Significance and Key Applications

The utility of LysoPC(14:0) stems from its biological activity and its ability to perturb and reorganize lipid membranes, making it an invaluable tool in various scientific disciplines.

A Key Tool in Neuroscience: The Lysolecithin-Induced Demyelination Model

One of the most prominent applications of LysoPC(14:0) is in the field of neuroscience, specifically in the study of demyelinating diseases like Multiple Sclerosis (MS).[6] As a powerful detergent, the focal injection of lysolecithin into the central nervous system (CNS) reliably induces localized demyelination by solubilizing the myelin sheath membranes.[7] This model allows researchers to study the entire arc of the disease process, from initial myelin destruction and inflammatory response to the subsequent recruitment of oligodendrocyte precursor cells (OPCs) and, ultimately, remyelination.[7][8] The controlled and predictable nature of this model makes it indispensable for screening and validating potential remyelination-promoting therapies.[6][9]

cluster_workflow Lysolecithin-Induced Demyelination Workflow prep Prepare 1% Lysolecithin Solution surgery Stereotaxic Injection (e.g., Corpus Callosum) prep->surgery demyelination Focal Demyelination (3-7 days post-injection) surgery->demyelination Induces analysis Tissue Analysis (Immunohistochemistry, WB, etc.) demyelination->analysis Evaluate Damage therapy Administer Therapeutic Agent demyelination->therapy Test Intervention remyelination Assess Remyelination (10-21+ days post-injection) therapy->remyelination Promotes remyelination->analysis Evaluate Repair

Caption: Workflow for the lysolecithin-induced demyelination model.

Advanced Drug Delivery Systems

The amphiphilic nature of LysoPC(14:0) makes it an excellent surfactant and emulsifying agent.[][10] This property is harnessed in pharmaceutical sciences to create sophisticated drug delivery vehicles such as liposomes, microemulsions, and other nanostructured gels.[11][12][13] By incorporating into lipid bilayers, lysolecithin can increase the fluidity and permeability of these structures, facilitating the encapsulation and subsequent release of therapeutic agents.[14][15] These lecithin-based systems can enhance the bioavailability of poorly soluble drugs, improve their penetration across biological barriers like the skin, and enable controlled release, thereby increasing therapeutic efficacy and reducing side effects.[11][16]

Caption: Lysolecithin (red) incorporated into a phospholipid bilayer.

Other Notable Biological Activities
  • Antispasmodic Effects: Early research demonstrated that myristoyl-lysolecithin exhibits antispasmodic properties, inhibiting smooth muscle contraction induced by agents like acetylcholine or histamine.[1]

  • Nutrient Absorption: In nutritional science, lysolecithin-based products have been shown to improve the digestion and absorption of fats and other nutrients.[17] Studies using Caco-2 intestinal cell models indicate that lysolecithin can enhance cell viability and modulate gene expression related to lipid metabolism and amino acid transport.[18]

  • Immunological Research: Lysolecithin is used to solubilize myelin to create water-soluble protein-lipid complexes. These complexes are antigenic and serve as valuable tools for immunological studies related to the CNS.[19]

Part 3: Experimental Protocols and Methodologies

As a Senior Application Scientist, it is imperative to provide clear, validated protocols to ensure reproducible and reliable experimental outcomes.

Safe Handling and Solution Preparation

Safety Precautions: Adherence to good laboratory practice is essential.

  • Always handle L-γ-Myristoyl-α-lysolecithin in a well-ventilated area or chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[20]

  • Avoid inhalation of the powder and direct contact with skin or eyes.[4] In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[3][4]

Protocol for Preparing a 1% (10 mg/mL) LysoPC(14:0) Solution for Demyelination Studies:

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 10 mg of L-γ-Myristoyl-α-lysolecithin powder.

  • Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile 0.9% saline or phosphate-buffered saline (PBS).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. The solution may appear cloudy.

  • Sonication: To ensure complete solubilization and a homogenous suspension, sonicate the vial in a bath sonicator for 10-15 minutes, or until the solution becomes clear.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution immediately for best results. If short-term storage is necessary, it can be kept at 4°C for a few days, though fresh preparation is always recommended. For long-term storage, aliquot and freeze at -20°C.

Protocol: Induction of Focal Demyelination in the Mouse Corpus Callosum

This protocol describes a standard method for inducing a demyelinating lesion to study repair mechanisms.

  • Anesthesia: Anesthetize an adult mouse (e.g., C57BL/6, 8-10 weeks old) using a standard inhalation (e.g., isoflurane) or injectable anesthetic protocol approved by your institution's animal care committee.

  • Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Maintain body temperature with a heating pad.

  • Surgical Preparation: Shave the scalp, and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the corpus callosum. A common set of coordinates relative to Bregma is: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): +1.0 mm; Dorsoventral (DV): -1.8 mm.

  • Microinjection: Load a Hamilton syringe with the freshly prepared 1% lysolecithin solution. Lower the needle to the target DV coordinate.

  • Infusion: Infuse 1 µL of the lysolecithin solution slowly over 5-10 minutes to minimize mechanical damage. Leave the needle in place for an additional 5 minutes to prevent backflow upon retraction.

  • Closure: Slowly withdraw the needle. Suture the scalp incision.

  • Post-Operative Care: Administer analgesics as per your approved protocol. Monitor the animal closely during recovery.

  • Analysis: Tissue can be harvested at various time points to study the progression of demyelination (e.g., 3, 7 days) and remyelination (e.g., 10, 14, 21 days).

Analytical Characterization Techniques

The purity and identity of LysoPC(14:0), as well as its quantification in biological matrices, require sophisticated analytical methods.

Analytical TechniquePrimary Application
High-Performance Liquid Chromatography (HPLC) Separation of lysophospholipids from complex lipid mixtures, often based on reverse-phase or hydrophilic interaction (HILIC) principles.[21]
Mass Spectrometry (MS/MS) Provides definitive structural identification and quantification. High-resolution mass spectrometry (HRMS) allows for precise mass determination and formula prediction.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for structural elucidation and to study the interaction of lysolecithin with lipid membranes and its effect on membrane dynamics.[14]
Thin-Layer Chromatography (TLC) A simpler method for the qualitative separation of lipid classes, including lysophospholipids, from other lipids.[23]

Conclusion

L-γ-Myristoyl-α-lysolecithin is far more than a simple lipid. Its well-defined chemical structure and physicochemical properties translate into a remarkable functional versatility. For the neuroscientist, it is the key that unlocks the study of myelin repair. For the pharmaceutical scientist, it is a building block for next-generation drug delivery systems. For the cell biologist and nutritionist, it is a probe to understand membrane dynamics and nutrient uptake. By understanding its core properties and employing validated experimental protocols, researchers can confidently harness the power of this molecule to advance their respective fields.

References

  • ChemBK. (2024, April 9). LYSOLECITHIN, MYRISTOYL. [Link]

  • Robinson, N. (n.d.). Lysolecithin.
  • National Center for Biotechnology Information. (n.d.). Lysolecithin. PubChem Compound Summary for CID 86554. [Link]

  • Ekokoza.sk. (n.d.). Material Safety Data Sheet. [Link]

  • Fumagalli, M., et al. (n.d.). Signalling Pathways that Inhibit the Capacity of Precursor Cells for Myelin Repair. PMC.
  • De Smet, S., et al. (2025, July 15). The Nutritional Gene Expression Regulation Potential of a Lysolecithin-Based Product.
  • Narayana, V. K. S., et al. (n.d.). Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors. PMC.
  • Kumar, V. V., et al. (n.d.). Effect of lysolecithin on the structure and permeability of lecithin bilayer vesicles. PubMed. [Link]

  • Alpha Biosciences. (2015, August 10). Safety data sheet of 'Lecithin - L12-118' (Version 1).
  • Google Patents. (n.d.).
  • La Barbera, G., et al. (2016, July 15). Structural Characterization and Profiling of Lyso-Phospholipids in Fresh and in Thermally Stressed Mussels by Hydrophilic Interaction Liquid Chromatography-Electrospray ionization-Fourier Transform Mass Spectrometry. PubMed. [Link]

  • Lalan, M., et al. (n.d.). Lecithin Microemulsion Based Systems for Dermal Delivery of Drugs: A Review. NMIMS Pharmacy.
  • Pasquini, L. A., et al. (n.d.).
  • Poduslo, J. F., et al. (n.d.). Immunological reactions with lysolecithin-solubilized myelin. PubMed. [Link]

  • Kuki, Á., et al. (2026, January 21). Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. MDPI. [Link]

  • Chocholoušková, M., et al. (2024, February 13). Recent Analytical Methodologies in Lipid Analysis. MDPI. [Link]

  • ResearchGate. (2025, October 12). (PDF) Recent Analytical Methodologies in Lipid Analysis.
  • Robinson, N., & Saunders, L. (n.d.). The physical properties of lysolecithin and its sols. I. Solubilities, surface and interfacial tensions. PubMed. [Link]

  • Toth, G., et al. (n.d.).
  • Mainali, L., et al. (n.d.). Cholesterol Content Regulates the Interaction of αA-, αB-, and α-Crystallin with the Model of Human Lens-Lipid Membranes. MDPI.
  • FooDB. (2010, April 8). Showing Compound Lysolecithin (FDB005287). [Link]

  • ResearchGate. (2014, October 23). Binding assays to test drug interactions with lysolecithin (L-alpha-lysophosphatidylcholine from egg yolk)?. [Link]

  • Penide, J., et al. (n.d.). Altered Lipid Metabolism in CNS Demyelination and Remyelination Are Key Elements Driving Progressive MS. MDPI.
  • ResearchGate. (n.d.).
  • Singh, I., et al. (2024, December 30). Liposomal Formulations: A Recent Update. PubMed. [Link]

  • ResearchGate. (2023, December 18). (PDF) Lecithin Microemulsions as Drug Carriers.
  • Alagawany, M., et al. (2021, October 22). Effects of a Combination of Lysolecithin, Synthetic Emulsifier, and Monoglycerides on Growth Performance, Intestinal Morphology, and Selected Carcass Traits in Broilers Fed Low-Energy Diets. MDPI. [Link]

  • Google Patents. (n.d.). JPH1042884A - Production of lysolecithin.
  • Le, T. T., et al. (2018, July 14). Production of Structured Phosphatidylcholine with High Content of Myristic Acid by Lipase-Catalyzed Acidolysis and Interesterification. MDPI. [Link]

  • Paula's Choice EU. (2019, October 15). What is Lysolecithin?. [Link]

  • ResearchGate. (2025, August 7).
  • Maris, D. O., et al. (2021, May 20). A Novel Lysolecithin Model for Visualizing Damage in vivo in the Larval Zebrafish Spinal Cord. PMC.
  • Popescu, I., et al. (2022, March 29). Formulation and Characterization of Stimuli-Responsive Lecithin-Based Liposome Complexes with Poly(acrylic acid)/Poly(N,N-dimethylaminoethyl methacrylate) and Pluronic® Copolymers for Controlled Drug Delivery. MDPI. [Link]

Sources

critical micelle concentration (CMC) of L-gamma-Myristoyl-alpha-lysolecithin

The Critical Micelle Concentration of L- -Myristoyl- -lysolecithin: A Technical Guide

Executive Summary

L-


-Myristoyl-

-lysolecithin
1micelles1

Accurate determination of the Critical Micelle Concentration (CMC) is pivotal for its application.[2] Below the CMC, the molecule exists as a monomer effective for receptor signaling; above the CMC, it forms aggregates that can solubilize hydrophobic drugs or disrupt cellular membranes (hemolysis).

Key Metric: The CMC of 14:0 Lyso PC typically ranges between 40 µM and 90 µM (0.04 – 0.09 mM) in aqueous buffers at 25°C.

Physicochemical Profile & Nomenclature

To ensure experimental reproducibility, one must first resolve the historical nomenclature against modern IUPAC standards. The term "L-


1
Table 1: Chemical Identity & Properties
PropertySpecification
Common Name 14:0 Lyso PC; Myristoyl Lysolecithin
IUPAC Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine
CAS Number 20559-16-4
Molecular Weight 467.58 g/mol
Molecular Formula C₂₂H₄₆NO₇P
CMC (Water/Buffer) 0.043 – 0.090 mM (20–25°C)
Aggregation Number ~100 monomers per micelle
HLB Value ~12–14 (Oil-in-water emulsifier)

Critical Note on Stability (Acyl Migration): 1-acyl Lyso PCs are susceptible to acyl migration, where the fatty acid moves from the sn-1 to the sn-2 position, forming the thermodynamically more stable (but biologically distinct) 2-acyl isomer.[1] This reaction is catalyzed by basic pH (>8.0). Always store at -20°C in acidic chloroform or dry powder form.

The Critical Micelle Concentration (CMC)

The CMC is not a fixed constant but a thermodynamic threshold dependent on ionic strength and temperature. For 14:0 Lyso PC, the transition from monomer to micelle is driven by the hydrophobic effect, balancing the entropy gain of water release against the repulsion of the polar headgroups.

Comparative CMC Landscape

Understanding where 14:0 Lyso PC sits within the lysolipid family allows for predictive adjustments in formulation.

LipidChain LengthCMC (mM)CMC (µM)
12:0 Lyso PC12 Carbons~0.4 – 0.9 mM400 – 900 µM
14:0 Lyso PC 14 Carbons 0.04 – 0.09 mM 40 – 90 µM
16:0 Lyso PC16 Carbons~0.004 – 0.008 mM4 – 8 µM

Data Source: Avanti Polar Lipids & Sigma-Aldrich Technical Data [1, 2].[1]

Factors Influencing CMC[2][8][9][10][11][12][13]
  • Ionic Strength: Adding salt (e.g., 150 mM NaCl) screens the electrostatic repulsion between the zwitterionic headgroups, slightly lowering the CMC and increasing the aggregation number.

  • Temperature: The CMC of Lyso PCs generally decreases slightly as temperature rises (up to ~40°C) due to the desolvation of the hydrophobic tail, before increasing at higher temperatures.

Experimental Determination: The Pyrene Fluorescence Method

While surface tension (Wilhelmy plate) is a classic method, it is prone to errors at micromolar concentrations due to surface-active impurities. The Pyrene Fluorescence Probe method is the "Gold Standard" for determining the CMC of 14:0 Lyso PC because it directly senses the formation of the hydrophobic micellar core.

Why Pyrene?

Pyrene is a hydrophobic dye with low solubility in water. In monomeric lipid solutions, it has low fluorescence intensity and a specific vibronic fine structure. When micelles form, pyrene partitions into the hydrophobic interior, causing a sharp change in the ratio of its first (


Protocol: Determination of CMC via Pyrene Ratiometry

Materials:

  • 14:0 Lyso PC (Powder, >99% purity).

  • Pyrene (Recrystallized).

  • Spectrofluorometer (Excitation: 334 nm; Emission scan: 350–450 nm).

  • Quartz cuvette.

Workflow:

  • Stock Preparation:

    • Prepare a 2 mM stock solution of 14:0 Lyso PC in the desired buffer (e.g., PBS pH 7.4).

    • Prepare a 1 µM Pyrene stock solution in ethanol.

  • Sample Aliquoting:

    • Add the Pyrene stock to empty glass vials to achieve a final concentration of ~0.5 µM.

    • Evaporate the ethanol under a stream of nitrogen (Pyrene must be a thin film).

  • Lipid Addition:

    • Add the 14:0 Lyso PC solution to the vials, serially diluting to cover the range 0.001 mM to 1.0 mM (1 µM to 1000 µM).

    • Crucial Step: Vortex vigorously and incubate in the dark at 25°C for 4 hours to ensure equilibrium partitioning of pyrene.

  • Measurement:

    • Set Excitation to 334 nm.

    • Record Emission intensities at 373 nm (

      
      )  and 384 nm (
      
      
      )
      .[3]
  • Data Analysis:

    • Calculate the ratio

      
       (or 
      
      
      ).
    • Plot Ratio vs. Log[Lipid Concentration].

    • Result: The curve will show a flat baseline (monomers) followed by a sigmoidal rise. The inflection point is the CMC.[2][3]

Visualization: Experimental Workflow

CMC_DeterminationStartStart: 14:0 Lyso PCPrepPrepare Serial Dilutions(1 µM - 1000 µM)Start->PrepProbeAdd Pyrene Probe(Final 0.5 µM)Prep->ProbeIncubateEquilibrate4h @ 25°C (Dark)Probe->IncubatePartitioningMeasureFluorescence Scan(Ex: 334nm)Incubate->MeasureAnalyzePlot I3/I1 vs Log[C]Measure->AnalyzeResultInflection Point = CMCAnalyze->Result

Caption: Step-by-step workflow for determining the CMC of 14:0 Lyso PC using Pyrene fluorescence ratiometry.

Mechanism of Action & Applications

The specific CMC of 14:0 Lyso PC dictates its biological utility.

Thermodynamic Self-Assembly

Lyso PCs possess a "cone" or "inverted cone" shape (large headgroup relative to the single acyl chain). This geometry prevents the formation of flat bilayers (which require cylindrical lipids like DPPC). Instead, above the CMC, 14:0 Lyso PC forms spherical micelles with high curvature.

When added to existing lipid bilayers (e.g., cell membranes), 14:0 Lyso PC acts as a wedge , increasing membrane curvature and permeability.

MicellizationMonomerMonomer State(< 40 µM)Single molecules dispersedTransitionCMC Threshold(~65 µM)Monomer->TransitionConcentration IncreaseMicelleMicellar State(> 90 µM)Spherical aggregatesTransition->MicelleEntropy DrivenMembraneMembrane Interaction(Pore Formation)Micelle->MembraneAt High Conc.(Lytic Activity)

Caption: The thermodynamic transition of 14:0 Lyso PC from monomers to micelles and membrane disruptors.

Drug Delivery Applications[7][12]
  • Permeability Enhancer: At concentrations slightly below the CMC (e.g., 20–30 µM), 14:0 Lyso PC can transiently disorder the intestinal epithelium, enhancing the oral bioavailability of hydrophilic macromolecules [3].

  • Liposome Modification: Incorporating 5–10 mol% 14:0 Lyso PC into standard liposomes creates "Thermosensitive Liposomes." The lysolipid creates grain boundaries in the gel-phase bilayer, allowing rapid drug release upon mild hyperthermia.

Self-Validating Quality Control

To ensure the integrity of your CMC data, perform these checks:

  • TLC Purity Check: Before CMC determination, run Thin Layer Chromatography (Chloroform/Methanol/Water 65:25:4). Ensure no free fatty acids (breakdown product) or 2-acyl isomers are present.[1] Impurities will drastically shift the observed CMC.

  • Hysteresis Check: Measure the CMC by increasing concentration (titration) and then by dilution. Significant hysteresis suggests slow equilibration or metastable aggregates.

References

  • Nakagaki, M., Komatsu, H., & Handa, T. (1986).[4] Estimation of Critical Micelle Concentrations of Lysolecithins with Fluorescent Probes. Chemical and Pharmaceutical Bulletin, 34(11), 4479-4485. [Link]

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids. Colloids and Surfaces, 30(1), 47-64. [Link]

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins Using 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (Myristoyl-LPC)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Membrane proteins represent a significant portion of the proteome and are the targets of a majority of modern pharmaceuticals. However, their hydrophobic nature, being embedded within the lipid bilayer, presents a considerable challenge for their extraction and purification. The process of solubilization, which involves the transfer of membrane proteins from their native lipid environment into a soluble state in an aqueous buffer, is a critical first step for their biochemical and structural characterization. This is achieved by using detergents that partition into the membrane, ultimately forming mixed micelles containing lipids, proteins, and detergent molecules.

The choice of detergent is paramount for maintaining the structural integrity and functional activity of the protein of interest. Lysophospholipids, such as 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (Myristoyl-LPC or LMPC), are a class of mild, non-ionic detergents that closely mimic the native lipid environment. Their single acyl chain and polar head group give them a wedge-like shape, which is effective at disrupting lipid-lipid interactions while being gentle on protein structure. Myristoyl-LPC, with its 14-carbon acyl chain, offers a balance between hydrophobicity to effectively interact with the transmembrane domains of proteins and a sufficiently high critical micelle concentration (CMC) to be easily removed during purification steps.

This guide provides a comprehensive protocol for the solubilization of membrane proteins using Myristoyl-LPC, with a focus on the underlying principles and optimization strategies to ensure experimental success.

Mechanism of Detergent-Mediated Solubilization

The solubilization of a biological membrane by a detergent is a stepwise process that is dependent on the detergent concentration.

  • Monomer Partitioning: At low concentrations, detergent monomers partition into the lipid bilayer without disrupting its overall structure.

  • Membrane Saturation: As the concentration of the detergent increases, the lipid bilayer becomes saturated with detergent monomers, leading to membrane instability.

  • Mixed Micelle Formation: At or above the critical micelle concentration (CMC), the membrane begins to break down, and mixed micelles containing membrane proteins, lipids, and detergent molecules are formed. These mixed micelles are soluble in aqueous solutions, effectively solubilizing the membrane protein.

G cluster_0 Detergent Concentration Gradient cluster_1 Membrane State A Low [Detergent] (Monomer Partitioning) B Increasing [Detergent] (Membrane Saturation) A->B Increase Detergent D Intact Lipid Bilayer A->D Leads to C High [Detergent] (≥CMC) (Mixed Micelle Formation) B->C Further Increase E Saturated & Unstable Bilayer B->E Results in F Solubilized Protein in Mixed Micelles C->F Causes

Caption: Mechanism of membrane protein solubilization by detergents.

Properties of Myristoyl-LPC

Understanding the physicochemical properties of Myristoyl-LPC is crucial for designing an effective solubilization strategy.

PropertyValueSignificance in Solubilization
Chemical Formula C22H46NO7PDefines the molecular weight and elemental composition.
Molecular Weight 467.58 g/mol Important for calculating molar concentrations.
Critical Micelle Concentration (CMC) 10 - 15 µMThe concentration at which micelles form. Solubilization occurs at or above the CMC.
Aggregation Number VariableThe number of monomers in a micelle, which can influence the size of the mixed micelles.
Appearance White to off-white powderIndicates the physical state of the pure detergent.

Protocol for Membrane Protein Solubilization using Myristoyl-LPC

This protocol provides a general framework for the solubilization of membrane proteins from isolated membranes. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for each specific protein.

Preparation of Reagents
  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail). The composition can be varied to suit the specific protein.

  • Membrane Pellet: Isolated from cell culture or tissue through differential centrifugation.

  • Myristoyl-LPC Stock Solution: Prepare a 10% (w/v) stock solution in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5). This is well above the CMC.

Solubilization Procedure
  • Resuspend Membrane Pellet: Resuspend the isolated membrane pellet in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL. Homogenize gently using a Dounce homogenizer to ensure a uniform suspension.

  • Detergent Addition: While gently stirring on ice, add the 10% Myristoyl-LPC stock solution dropwise to the membrane suspension to achieve the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 (w/w). It is recommended to test a range of concentrations (e.g., 0.5%, 1%, 1.5% w/v).

  • Incubation: Continue to stir the mixture gently on ice or at 4°C for 1-2 hours. The optimal incubation time can vary depending on the protein and membrane complexity.

  • Clarification of Lysate: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilization Efficiency: Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.

G A Start: Isolated Membrane Pellet B Resuspend in Lysis Buffer (5-10 mg/mL protein) A->B C Add Myristoyl-LPC Stock (e.g., 2:1 detergent:protein) B->C D Incubate with Gentle Stirring (1-2 hours at 4°C) C->D E High-Speed Centrifugation (100,000 x g, 1 hr, 4°C) D->E F Collect Supernatant (Solubilized Proteins) E->F H Unsolubilized Pellet E->H G Analyze Supernatant & Pellet (SDS-PAGE, Western Blot) F->G

Caption: Experimental workflow for membrane protein solubilization.

Optimization and Troubleshooting

  • Low Solubilization Efficiency:

    • Increase Detergent Concentration: Gradually increase the Myristoyl-LPC concentration.

    • Increase Incubation Time: Extend the incubation period to allow for more complete solubilization.

    • Modify Buffer Conditions: Adjust the pH or ionic strength of the buffer, as these can influence protein-detergent interactions.

  • Protein Inactivation or Aggregation:

    • Decrease Detergent Concentration: Use a concentration closer to the CMC.

    • Add Stabilizing Agents: Include glycerol (10-20%), specific lipids (e.g., cholesterol), or co-factors in the solubilization buffer.

    • Shorten Incubation Time: Minimize the time the protein is in a detergent-solubilized state.

Downstream Applications

Once solubilized, the membrane protein is amenable to a variety of downstream applications, including:

  • Purification: Affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. It is important to include a low concentration of Myristoyl-LPC (above the CMC) in all purification buffers to maintain protein solubility.

  • Functional Assays: Enzyme kinetics, ligand binding assays, and transport assays.

  • Structural Studies: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Myristoyl-LPC is a valuable tool for the solubilization of membrane proteins, offering a gentle yet effective means of extracting these challenging molecules from their native lipid environment. The protocol and principles outlined in this guide provide a solid foundation for developing a successful solubilization strategy. As with any biochemical procedure, empirical optimization is key to achieving high yields of active, stable protein for downstream analysis.

References

  • Avanti Polar Lipids. (n.d.). 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • GE Healthcare. (2007). GE Healthcare Handbook: Purifying Challenging Proteins. Retrieved from [https://www.gelifesciences.com/ge-images/GELS/Related%20Content/Files/1314723118471/litdoc289 challengingproteins_20110331210524.pdf]([Link] challengingproteins_20110331210524.pdf)

L-gamma-Myristoyl-alpha-lysolecithin as a surfactant in drug delivery systems

[1]

Abstract

L-gamma-Myristoyl-alpha-lysolecithin, systematically known as 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) , is a bioactive lysophospholipid surfactant.[1] Unlike double-tailed phospholipids that form stable bilayers, this single-tailed lipid possesses a "cone-shaped" geometry (packing parameter

1

This guide details the physicochemical profile of 14:0 Lyso PC and provides validated protocols for its two primary applications in drug delivery: (1) as a mucosal permeability enhancer and (2) as a stabilizer in mixed-micelle formulations for hydrophobic drug solubilization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To ensure experimental reproducibility, verify the identity of the surfactant using the standard IUPAC nomenclature. The historical name "L-gamma-Myristoyl-alpha-lysolecithin" refers to the specific stereochemistry where the myristoyl chain is at the sn-1 position (alpha) and the phosphocholine headgroup is at the sn-3 position (gamma).[1]

Table 1: Physicochemical Properties of 14:0 Lyso PC[4][8][9]
PropertyValue / DescriptionExperimental Relevance
Systematic Name 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholineStandard for ordering/search.[1][2]
CAS Number 20559-16-4Unique identifier for verification.
Molecular Weight 467.58 g/mol Required for molarity calculations.[1]
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-
CMC (Critical Micelle Conc.) 0.043 – 0.090 mM (in water/PBS) [1]Critical: Below this, it exists as monomers; above, it forms micelles.[1][3]
HLB (Hydrophilic-Lipophilic Balance) ~12–14 (Estimated)High water solubility; oil-in-water emulsifier.[1]
Solubility Water, Ethanol, Chloroform/MethanolSoluble in aqueous buffers > CMC.
Phase Behavior Type I Surfactant (Micelle former)Destabilizes bilayers at high concentrations (lytic).[1]

Expert Insight: The CMC of 14:0 Lyso PC (~0.07 mM) is significantly higher than that of its palmitoyl (16:[1]0) analog (~0.007 mM). This higher CMC allows for faster monomer desorption kinetics, making 14:0 Lyso PC a more dynamic permeability enhancer with a potentially wider safety margin for reversible membrane perturbation [2].

Mechanism of Action

The utility of 14:0 Lyso PC stems from its concentration-dependent interaction with lipid bilayers.

  • Sub-CMC (< 0.04 mM): Monomers insert into the outer leaflet of cell membranes, inducing positive curvature and increasing membrane fluidity.

  • Near-CMC (~0.05 - 0.1 mM): The surfactant creates transient defects or "pores" in the bilayer, enhancing the permeability of hydrophilic drugs (paracellular and transcellular transport).[1]

  • Supra-CMC (> 0.1 mM): Detergency occurs.[1] The surfactant extracts lipids from the membrane, leading to solubilization (lysis). Formulations must be carefully tuned to avoid this regime in vivo unless encapsulation is intended. [1]

Visualization: Concentration-Dependent Membrane Interaction[1]

Mechanismcluster_0Concentration Regimescluster_1Biological EffectLowSub-CMC(< 0.04 mM)InsertionMonomer Insertion(Increased Fluidity)Low->InsertionPartitioningMidNear-CMC(0.04 - 0.1 mM)PoreTransient PoreFormationMid->PoreDefect FormationHighSupra-CMC(> 0.1 mM)LysisMembrane Solubilization(Cell Lysis)High->LysisMicellization ofMembrane LipidsInsertion->PorePore->LysisExcess Surfactant

Figure 1: The transition from membrane fluidization to solubilization is strictly concentration-dependent.[1] Permeability enhancement targets the "Near-CMC" window.

Protocol A: Mucosal Permeability Enhancer

Application: Enhancing nasal or intestinal absorption of hydrophilic macromolecules (e.g., peptides, insulin).

Materials
  • 14:0 Lyso PC (Powder, >99% purity).

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Therapeutic Peptide (e.g., Insulin, Calcitonin).

Method: Direct Dissolution

Objective: Create a formulation with 14:0 Lyso PC at 0.05% - 0.1% (w/v).

  • Calculation:

    • Target concentration: 1 mM (~0.5 mg/mL).[1] This is approx. 10x CMC, ensuring a reservoir of micelles that feed monomers to the membrane interface.

  • Solubilization:

    • Weigh 5 mg of 14:0 Lyso PC.

    • Add 10 mL of PBS (pre-warmed to 25°C).

    • Vortex gently for 2 minutes. The solution should be clear and colorless.

  • Drug Addition:

    • Add the therapeutic peptide to the surfactant solution.

    • Note: Lyso PC has a neutral net charge (zwitterionic) at pH 7.4, minimizing electrostatic aggregation with charged proteins.

  • Filtration:

    • Sterile filter using a 0.22 µm PES membrane. Do not use Nylon , as it may bind phospholipids.[1]

Validation:

  • DLS (Dynamic Light Scattering): Expect a single peak < 10 nm (pure micelles).[1] If aggregates > 100 nm appear, the protein may be denaturing or complexing; reduce Lyso PC concentration.

Protocol B: Mixed Micelle Formulation

Application: Solubilizing highly hydrophobic drugs (e.g., Silybin, Paclitaxel) for intravenous delivery. 14:0 Lyso PC is combined with PEGylated lipids to form stable, long-circulating micelles.[1]

Materials
  • Drug: Hydrophobic API (Active Pharmaceutical Ingredient).[1]

  • Surfactant: 14:0 Lyso PC.[1][3][4][5]

  • Co-Surfactant: DSPE-PEG2000 (Stabilizer).[1]

  • Solvent: Methanol or Chloroform (Spectroscopic grade).[1]

Method: Thin-Film Hydration

Objective: Create mixed micelles with a molar ratio of Lyso PC : DSPE-PEG : Drug (40 : 20 : 1) .

  • Stock Preparation:

    • Dissolve 14:0 Lyso PC (10 mg/mL) and DSPE-PEG2000 (10 mg/mL) in Chloroform.[1]

    • Dissolve Drug (1 mg/mL) in Methanol or Chloroform.[1]

  • Mixing:

    • Combine aliquots into a round-bottom flask to achieve the 40:20:1 molar ratio.

    • Rationale: The PEG-lipid prevents uncontrolled fusion, while Lyso PC provides the high curvature required for small micelle size (~20 nm).[1]

  • Evaporation:

    • Rotary evaporate at 40°C under vacuum (150 mbar) for 30 minutes to form a thin, dry film.

    • Desiccate under high vacuum overnight to remove trace solvents.

  • Hydration:

    • Add PBS (pH 7.4) to the film.

    • Incubate at 45°C (above the transition temperature of the lipids) for 30 minutes.

    • Vortex vigorously until the film is completely dispersed.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes to remove unincorporated drug.

    • Collect the supernatant (clear micelle solution).

Visualization: Formulation Workflow

WorkflowStartDissolve Lipids & Drug(Chloroform/Methanol)MixMix Ratios(Lyso PC : PEG-Lipid : Drug)Start->MixEvapRotary Evaporation(Thin Film Formation)Mix->EvapHydrateHydration with PBS(T > 40°C)Evap->HydrateClarifyCentrifugation(Remove Unloaded Drug)Hydrate->ClarifyFinalMixed Micelles(~20-50 nm)Clarify->Final

Figure 2: Thin-film hydration ensures molecular-level mixing of the hydrophobic drug with the acyl tails of the 14:0 Lyso PC.[1]

Safety & Toxicity Considerations

While 14:0 Lyso PC is an endogenous metabolite (produced by phospholipase A2), exogenous administration carries risks of hemolysis.

  • Hemolytic Threshold: Pure 14:0 Lyso PC can induce 50% hemolysis (

    
    ) at concentrations as low as 20–50 µM  in serum-free conditions [3].[1]
    
  • Mitigation Strategy:

    • Serum Albumin Binding: In vivo, Albumin binds Lyso PC with high affinity, significantly raising the effective lytic threshold.

    • Cholesterol Incorporation: Adding Cholesterol (30 mol%) to the formulation increases the packing density, reducing the rate of Lyso PC monomer release and mitigating lytic activity.

Quality Control Check: Always perform an in vitro hemolysis assay on the final formulation. The hemolytic activity should be < 5% at the intended therapeutic dose.

References

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants.[1] Colloids and Surfaces, 30(1), 47-64.[1]

Application Note: A Chemo-Enzymatic Approach to the Synthesis of 1-Myristoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Lysophosphatidylcholines (LPCs) are critical signaling molecules and metabolic intermediates involved in a myriad of cellular processes, including inflammation, membrane remodeling, and signal transduction.[1][2] Their amphiphilic nature also makes them valuable components in the formulation of advanced drug delivery systems, such as liposomes and micelles. The precise biological function and physical properties of an LPC are dictated by the specific fatty acid esterified to the glycerol backbone.

This application note provides a comprehensive, field-proven guide for the synthesis of a specific LPC, 1-myristoyl-sn-glycero-3-phosphocholine, from a defined phosphatidylcholine (PC) starting material. The protocol leverages the high regiospecificity of the Phospholipase A2 (PLA2) enzyme, which selectively cleaves the fatty acid from the sn-2 position of the phospholipid, ensuring a high-purity final product.[3][4][5] This chemo-enzymatic method is robust, scalable, and avoids the harsh conditions and complex protection/deprotection steps associated with fully chemical syntheses, which can lead to undesirable side reactions like acyl migration.[6][7]

This guide is intended for researchers, chemists, and drug development professionals requiring a reliable source of high-purity, structurally defined lysolecithin for experimental and formulation purposes.

Principle of the Synthetic Route

The synthesis is founded on the catalytic action of Phospholipase A2 (PLA2), an enzyme that exhibits strict stereospecificity. PLA2 exclusively hydrolyzes the ester bond at the sn-2 position of glycerophospholipids.[2][8][9] This reaction is ideal for converting a diacyl phosphatidylcholine into its corresponding 1-acyl lysophosphatidylcholine derivative.

The key to success is the selection of an appropriate starting material. To obtain 1-myristoyl-sn-glycero-3-phosphocholine, the precursor must be a phosphatidylcholine that already possesses a myristoyl (C14:0) group at the sn-1 position. A common and suitable precursor is 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine (MOPC). The enzyme will selectively remove the oleic acid from the sn-2 position, leaving the desired 1-myristoyl LPC.

The reaction requires an aqueous or biphasic system and is dependent on the presence of Ca²⁺ ions, which serve as an essential cofactor for PLA2 activity.[4] Following the reaction, the target LPC is separated from the liberated fatty acid and any unreacted starting material using silica gel column chromatography.

Figure 1: Enzymatic conversion of phosphatidylcholine to lysolecithin.

Materials and Reagents

ReagentGradeRecommended SupplierNotes
1-Myristoyl-2-Oleoyl-PC (MOPC)>99% PurityAvanti Polar LipidsThe starting material. Other sn-2 fatty acids can be used.
Phospholipase A2 (porcine pancreas)≥10,000 units/mgSigma-AldrichStore at -20°C. Activity may vary by lot.
Tris-HClACS GradeFisher ScientificFor buffer preparation.
Calcium Chloride (CaCl₂)ACS GradeVWREssential cofactor for PLA2.
Diethyl EtherAnhydrousSigma-AldrichReaction solvent.
ChloroformACS GradeFisher ScientificFor extraction and chromatography.
MethanolACS GradeVWRFor extraction and chromatography.
Silica Gel 60 (230-400 mesh)ChromatographyMilliporeSigmaFor purification column.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
EDTA, Disodium SaltACS GradeSigma-AldrichFor quenching the reaction.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 100 mg of phosphatidylcholine. It can be scaled linearly as needed.

Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis A 1. Dissolve PC Substrate (100 mg in 10 mL Diethyl Ether) C 3. Combine & Emulsify (Vigorous stirring) A->C B 2. Prepare Reaction Buffer (10 mL, 100 mM Tris, 20 mM CaCl₂, pH 8.0) B->C D 4. Initiate Reaction (Add 1 mg PLA2) C->D E 5. Incubate at 37°C (2-4 hours) D->E F 6. Monitor by TLC E->F F->E Continue Incubation G 7. Quench Reaction (Add 50 mM EDTA) F->G Reaction Complete H 8. Solvent Extraction (Bligh & Dyer Method) G->H I 9. Purify via Column Chromatography H->I J 10. Evaporate Solvent & Dry I->J K 11. Assess Purity (TLC/HPLC) & Confirm Structure (MS) J->K

Figure 2: Step-by-step experimental workflow for LPC synthesis.

Step-by-Step Methodology
  • Substrate Preparation:

    • Accurately weigh 100 mg of 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine (MOPC) into a 50 mL round-bottom flask.

    • Add 10 mL of anhydrous diethyl ether and swirl gently until the lipid is completely dissolved.

  • Reaction Setup:

    • In a separate beaker, prepare 10 mL of reaction buffer (100 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

    • Add the aqueous buffer to the ethereal solution of the substrate.

    • Place the flask in a water bath set to 37°C and begin vigorous stirring with a magnetic stir bar to create a stable emulsion. The interface is where the enzymatic reaction occurs.

    • Prepare a stock solution of PLA2 (1 mg/mL) in the reaction buffer. To initiate the hydrolysis, add 1 mg (1 mL of stock solution) of PLA2 to the emulsified mixture.

  • Reaction Monitoring with TLC:

    • Monitor the reaction progress every 30 minutes using TLC.

    • Mobile Phase: Chloroform : Methanol : Water (65:25:4, v/v/v).

    • Procedure: Spot a small aliquot of the reaction mixture on a TLC plate. Allow the plate to develop, dry it completely, and visualize the spots.

    • Visualization: Use iodine vapor (stains all lipids yellow/brown) or a phosphate-specific stain like molybdenum blue (stains phospholipids blue).

    • Expected Results: The starting PC will have a higher Rf value than the more polar LPC product. The reaction is complete when the PC spot has disappeared or is minimal.

  • Reaction Quenching and Product Extraction:

    • Once the reaction is complete (typically 2-4 hours), quench it by adding 2 mL of 0.5 M EDTA solution. This chelates the Ca²⁺ ions, inactivating the PLA2.

    • Transfer the mixture to a separatory funnel.

    • Perform a Bligh and Dyer extraction: Add chloroform and methanol to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous phase of 1:2:0.8. Mix thoroughly.

    • Break the single phase by adding more chloroform and water to achieve a final biphasic ratio of 2:2:1.8.

    • Allow the layers to separate. The desired LPC, along with the byproduct fatty acid and unreacted PC, will be in the lower chloroform layer.

    • Collect the lower organic layer and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification by Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry of silica in chloroform.

    • Dissolve the dried lipid extract from the previous step in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a step gradient of chloroform and methanol.

      • Fraction 1 (Elute with 100% Chloroform): Removes the free fatty acid byproduct (oleic acid).

      • Fraction 2 (Elute with Chloroform:Methanol 95:5): Elutes any unreacted PC.

      • Fraction 3 (Elute with Chloroform:Methanol 60:40): Elutes the final product, 1-myristoyl-sn-glycero-3-phosphocholine.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Pool the pure fractions, evaporate the solvent, and dry the final product under high vacuum. The final product should be a white, waxy solid.

Characterization and Troubleshooting

ParameterMethodExpected Outcome
Purity TLC / HPLCA single spot on TLC corresponding to the LPC standard. >98% purity by HPLC-ELSD.
Identity Electrospray Ionization Mass Spectrometry (ESI-MS)[M+H]⁺ ion corresponding to the calculated mass of C₂₂H₄₇NO₇P⁺ (m/z 496.31).
Yield Calculation Gravimetric AnalysisTypical yields range from 80-95% based on the initial mass of PC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Inactive enzyme. 2. Incorrect pH. 3. Insufficient Ca²⁺.1. Use a fresh batch of PLA2 or confirm activity. 2. Verify buffer pH is 7.5-8.5. 3. Ensure CaCl₂ concentration is 10-20 mM.
Low Yield 1. Poor emulsification. 2. Loss during extraction or purification.1. Increase stirring speed or sonicate briefly to improve emulsion. 2. Perform extractions carefully; do not overload the chromatography column.
Product Impurity 1. Incomplete separation during chromatography. 2. Acyl migration.[3]1. Optimize the solvent gradient for elution. 2. Avoid harsh acidic or basic conditions and prolonged heating to minimize migration from sn-1 to sn-2.

Conclusion

The chemo-enzymatic method described provides a reliable and efficient pathway for the synthesis of high-purity 1-myristoyl-sn-glycero-3-phosphocholine. By utilizing the regiospecificity of Phospholipase A2, this protocol circumvents many of the challenges associated with traditional chemical synthesis. The resulting lysolecithin is suitable for a wide range of applications in biomedical research and pharmaceutical development, from fundamental cell biology studies to the construction of sophisticated drug delivery vehicles.

References

  • Arroyo, L. H., & Téllez, N. A. (2003). Acylation of lysophosphatidylcholine plays a key role in the response of monocytes to lipopolysaccharide. European Journal of Biochemistry, 270(13), 2782-8. [Link]

  • Rosseto, R., et al. (2007). A New Synthesis of Lysophosphatidylcholines and Related Derivatives. Use of p-Toluenesulfonate for Hydroxyl Group Protection. The Journal of Organic Chemistry, 72(5), 1555-1565. [Link]

  • Reddy, P. V., & Schmid, H. H. (1988). Acylation of lysophosphatidylcholine by brain membranes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 960(2), 213-219. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1380. [Link]

  • Kim, J., & Kim, B. G. (2000). Lipase-Catalyzed Synthesis of Lysophosphatidylcholine Using Organic Cosolvent for in situ Water Activity Control. Journal of the American Oil Chemists' Society, 77(7), 791-797. [Link]

  • Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry, 87(12), 8194-8197. [Link]

  • Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. PubMed, National Center for Biotechnology Information. [Link]

  • Bradow, J. M., & Brindley, D. N. (2021). Phospholipase D and Choline Metabolism. International Journal of Molecular Sciences, 22(1), 193. [Link]

  • Lager, I., et al. (2015). Novel reactions in acyl editing of phosphatidylcholine by lysophosphatidylcholine transacylase (LPCT) and acyl-CoA:glycerophosphocholine acyltransferase (GPCAT) activities in microsomal preparations of plant tissues. Planta, 241(2), 365-374. [Link]

  • Chen, X., et al. (2007). Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells. Proceedings of the National Academy of Sciences, 104(28), 11724-11729. [Link]

  • Dufour, J. P., & Goffeau, A. (1980). Solubilization by lysolecithin and purification of the plasma membrane ATPase of the yeast Schizosaccharomyces pombe. The Journal of biological chemistry, 255(22), 10591-8. [Link]

  • Cyberlipid. (n.d.). Phosphatidylcholine. Cyberlipid Center. [Link]

  • Peled, N., & Landau, S. (2000). Method for the conversion of lecithin into lysolecithin.
  • Yan, B., et al. (2021). Characterization of Fatty Acyl Modifications in Phosphatidylcholines and Lysophosphatidylcholines via Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(2), 525-534. [Link]

  • Kim, J., et al. (2001). Production of egg yolk lysolecithin with immobilized phospholipase A2. ResearchGate. [Link]

  • Christie, W. W. (n.d.). Phosphatidylcholine and Related Lipids. SkinIdent. [Link]

  • Bates, P. D., et al. (2019). Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production. The Plant Cell, 31(12), 3074-3094. [Link]

  • Jala, R. C. R., et al. (2016). Enzymatic preparation and characterization of soybean lecithin-based emulsifiers. Grasas y Aceites, 67(2), e131. [Link]

  • Shapiro, B. (1953). Purification and properties of a lysolecithinase from pancreas. The Biochemical journal, 53(4), 663-6. [Link]

  • Villeneuve, P., et al. (2017). Lipase-catalyzed production of lysophospholipids. OCL, 24(2), D206. [Link]

  • Hirata, Y., et al. (1994). Method for collecting lysolecithin containing high concentration of lysophosphatidylcholine.
  • Glunde, K., et al. (2017). Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer. NMR in biomedicine, 30(11). [Link]

  • Pangborn, M. C. (1951). A simplified purification of lecithin. ResearchGate. [Link]

  • Tsuji Oil Mill Co., Ltd. (1998). Process for manufacturing vegetable lysolecithins. European Patent Office, EP 0870840 A2. [Link]

  • Arthur, G. (1989). Acylation of 2-acyl-glycerophosphocholine in guinea-pig heart microsomal fractions. Biochemical Journal, 261(2), 575-580. [Link]

  • Arthur, G., & Choy, P. C. (1986). Acylation of 1-alkenyl-glycerophosphocholine and 1-acyl-glycerophosphocholine in guinea pig heart. Biochemical Journal, 236(2), 481-487. [Link]

  • Kennedy, E. P. (1956). The biosynthesis of phospholipids. ResearchGate. [Link]

  • UniProt. (n.d.). GPC1 - Glycerophosphocholine acyltransferase 1. UniProtKB. [Link]

  • Slomiany, B. L., et al. (1986). Lysolecithin Affects the Viscosity, Permeability, and Peptic Susceptibility of Gastric Mucin. Scandinavian Journal of Gastroenterology, 21(9), 1073-9. [Link]

  • Uhl, R. R., & Nuesch, J. (1971). Process for the preparation of a new lysolecithin mixture.
  • Singh, A. (1993). An efficient synthesis of phosphatidylcholines. ResearchGate. [Link]

  • Gładkowski, W., et al. (2018). Production of Structured Phosphatidylcholine with High Content of Myristic Acid by Lipase-Catalyzed Acidolysis and Interesterification. Molecules, 23(7), 1756. [Link]

  • Jiang, L., et al. (2013). Method for preparing natural L-alpha-glycerol phosphatidylcholine.
  • Sharma, G., & Bhatia, A. (2015). Lecithin Microemulsion Based Systems for Dermal Delivery of Drugs: A Review. NMIMS Pharmacy. [Link]

  • Toniazzo, T., et al. (2024). Lecithin’s Roles in Oleogelation. Gels, 10(3), 168. [Link]

  • Li, E., et al. (2023). Effects of Lysolecithin on Growth Performance, Antioxidant Capacity, and Lipid Metabolism of Litopenaeus vannamei. Fishes, 8(12), 589. [Link]

  • Long, S., et al. (2022). Drug-Initiated Activity Metabolomics Identifies Myristoylglycine as a Potent Endogenous Metabolite for Human Brown Fat Differentiation. Metabolites, 12(12), 1215. [Link]

Sources

14:0 Lyso PC standard preparation for quantitative lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the rigorous preparation of 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) standards for quantitative LC-MS/MS lipidomics. Unlike canonical diacyl-phospholipids, lysophospholipids (LPCs) possess a free hydroxyl group at the sn-2 position, making them highly susceptible to acyl migration and hydrolysis. This protocol addresses these instability mechanisms, ensuring the generation of calibration curves and internal standards (IS) that yield reproducible, field-validated data.

Material Specifications & Physicochemical Properties

Before initiating the protocol, verify the analyte properties to ensure accurate gravimetric calculations.

PropertySpecification
Analyte Name 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
CAS Number 20559-16-4
Molecular Formula C₂₂H₄₆NO₇P
Molecular Weight 467.58 g/mol
Physical State White lyophilized powder
Solubility Soluble in Methanol, Chloroform:Methanol (1:1), Ethanol.[1][2] Sparingly soluble in water/PBS (unstable).
Critical Instability Acyl Migration: sn-1

sn-2 shift (pH > 7.0). Hydrolysis: Cleavage to free fatty acid (pH > 8.0).

Critical Technical Considerations (The "Why")

The "Silent Killer": Acyl Migration

In 1-acyl Lyso PCs, the fatty acid at the sn-1 position can migrate to the thermodynamically more stable sn-2 position, or vice versa. This migration is catalyzed by basic pH (>7.0) and heat .

  • Impact: In LC-MS, the sn-1 and sn-2 isomers often co-elute or separate slightly, causing peak broadening or splitting. Since the ionization efficiency may differ between isomers, uncontrolled migration compromises quantitation.

  • Control: Maintain all stock solutions in neutral-to-acidic organic solvents (pH ~4–6). Never store Lyso PC standards in aqueous buffers (PBS, Tris) for >24 hours.

Surface Adsorption

Lysolipids are amphipathic surfactants. They adhere rapidly to polypropylene and polystyrene surfaces.

  • Directive: Use Class A Borosilicate Glass vials with Teflon-lined caps for all stock preparations. Minimize the use of plastic pipette tips by pre-wetting them 3x before transfer.

Solvent Selection

While 14:0 Lyso PC dissolves in pure methanol, Chloroform:Methanol (1:1 v/v) is the gold standard for primary stocks. Chloroform ensures complete solubilization of the hydrophobic tail, while methanol solvates the polar headgroup, preventing micelle formation that can lead to concentration errors.

Experimental Protocols

Protocol A: Primary Stock Solution Preparation (1 mM)

Objective: Create a stable, high-concentration master stock.

Reagents:

  • 14:0 Lyso PC Powder (Avanti Polar Lipids or equivalent, >99% purity).

  • Chloroform (HPLC Grade or higher).

  • Methanol (LC-MS Grade).

  • Nitrogen gas (High purity).

Workflow Diagram:

StockPrep Weigh 1. Gravimetric Weighing (Accurate to 0.01 mg) Solvent 2. Solvent Addition (CHCl3:MeOH 1:1) Weigh->Solvent Add calculated vol Dissolve 3. Dissolution (Vortex & Sonicate) Solvent->Dissolve Agitate Flush 4. Nitrogen Flush (Prevent Oxidation) Dissolve->Flush Purge headspace Store 5. Storage (-80°C, Glass) Flush->Store Immediate freeze

Figure 1: Workflow for the preparation of stable primary lipid stock solutions.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of 14:0 Lyso PC powder to reach room temperature in a desiccator (prevents condensation).

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 1.0 mg of powder into a tared 2 mL amber glass vial. Record the exact mass (e.g., 1.05 mg).

  • Calculation: Calculate the required volume of Chloroform:Methanol (1:1) to achieve exactly 1.0 mM .

    
    
    Example: For 1.05 mg: 
    
    
    
    .
  • Dissolution: Add the calculated volume of solvent. Vortex for 30 seconds. Sonicate in a water bath for 1 minute to ensure no micro-aggregates remain.

  • Storage: Flush the headspace with a gentle stream of Nitrogen gas to displace oxygen. Cap tightly with a Teflon-lined cap. Seal with Parafilm. Store at -80°C .

Protocol B: Working Standard Preparation & Calibration Curve

Objective: Prepare a calibration curve (0.01 – 10 µM) compatible with LC-MS mobile phases.

Reagents:

  • Diluent: Methanol:Water (90:10) containing 5mM Ammonium Formate (matches common LC initial conditions).

Dilution Scheme Diagram:

Dilution Stock Primary Stock 1 mM (1000 µM) WS1 Working Std A 10 µM Stock->WS1 1:100 Dilution (10µL Stock + 990µL Diluent) WS2 Calib Point 1 1 µM WS1->WS2 1:10 Serial Dilution WS3 Calib Point 2 0.1 µM WS2->WS3 1:10 Serial Dilution WS4 Calib Point 3 0.01 µM WS3->WS4 1:10 Serial Dilution

Figure 2: Serial dilution scheme for generating a linear dynamic range calibration curve.

Procedure:

  • Working Stock A (10 µM): Transfer 10 µL of Primary Stock (1 mM) into 990 µL of Diluent in a glass vial. Vortex.

  • Calibration Points: Perform serial dilutions (as shown in Figure 2) using the Diluent.

  • Matrix Matching (Optional but Recommended): If analyzing plasma, prepare the curve in "stripped plasma" or a surrogate matrix (e.g., 5% BSA) to account for matrix effects, though solvent standards are acceptable for initial method validation.

Quality Control & Validation

To ensure the integrity of the standard, perform the following QC checks:

QC 1: Acyl Migration Check Inject the 1 µM standard using a HILIC or C18 column.

  • Pass: Single sharp peak.

  • Fail: Split peak or "shoulder" (indicating sn-1 / sn-2 isomerization).

  • Remedy: If split, measure the ratio. If sn-2 > 10%, discard and prepare fresh stock. Ensure autosampler is kept at 4°C.

QC 2: Hydrolysis Check Monitor for the formation of Lyso PC hydrolysis products:

  • Precursor: m/z 468.3 [M+H]+

  • Hydrolysis Product: m/z 229.1 (Myristic Acid) or GPC fragments.

  • Threshold: Hydrolysis products should be < 2% of the total signal.

References

  • Avanti Polar Lipids. Lipid Standards: Preparation and Storage. Avanti Polar Lipids Technical Guides. Available at: [Link]

  • LIPID MAPS®. Lipidomics Standards and Protocols. LIPID MAPS Structure Database. Available at: [Link]

  • Koivusalo, M., et al. (2001). Acyl migration in lysophospholipids: Implications for structure-function studies. Journal of Lipid Research. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Available at: [Link]

Sources

Measuring Phospholipase A2 Activity In Vitro Using a Myristoyl Lysolecithin Substrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phospholipase A2 in Cellular Signaling and Disease

Phospholipase A2 (PLA2) enzymes represent a superfamily of lipolytic enzymes critical to a vast array of cellular processes. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] The products of this reaction, particularly arachidonic acid released from membrane phospholipids, are precursors to potent inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[1][2] Consequently, PLA2 activity is intricately linked to inflammatory responses, signal transduction, and membrane homeostasis.[3]

The PLA2 superfamily is diverse, encompassing secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, each with distinct regulatory mechanisms and substrate specificities.[2][4][5] Given their central role in pathophysiology, particularly in inflammatory diseases, PLA2 enzymes are significant targets for drug discovery and development.[6][7] Accurate and reliable methods for quantifying PLA2 activity are therefore indispensable for both basic research and pharmaceutical screening.

This application note provides a detailed protocol for an in vitro assay to determine PLA2 activity using myristoyl lysolecithin as a substrate. While various substrates are available, lysolecithins offer a simplified system to study the fundamental catalytic activity of PLA2s. The assay described herein is adaptable and can be configured for either a colorimetric or fluorometric readout, depending on the available instrumentation and required sensitivity.

Assay Principle: Enzymatic Cleavage and Signal Generation

The fundamental principle of this assay is the PLA2-mediated hydrolysis of a lysophospholipid substrate, 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (myristoyl lysolecithin). The enzymatic reaction yields two products: myristic acid (a free fatty acid) and glycerophosphocholine. The rate of formation of myristic acid is directly proportional to the PLA2 activity in the sample.

The liberated myristic acid can be quantified using a coupled enzymatic reaction that produces a detectable signal. This is a common and sensitive method for the determination of free fatty acids.[8][9] The process involves two key steps:

  • Acyl-CoA Synthesis: The free fatty acid is converted to its acyl-CoA derivative by acyl-CoA synthetase in the presence of ATP and Coenzyme A.

  • Signal Generation: The newly formed acyl-CoA is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H2O2).[10][11] The H2O2 can then react with a probe in the presence of a peroxidase to yield a highly colored or fluorescent product.

This enzyme-coupled approach provides a continuous and sensitive method for monitoring PLA2 activity.

Below is a diagram illustrating the workflow of the phospholipase A2 activity assay.

PLA2 Activity Assay Workflow Diagram 1: PLA2 Activity Assay Workflow cluster_reaction PLA2 Reaction cluster_detection Detection PLA2 Phospholipase A2 (Sample) Product1 Myristic Acid (Free Fatty Acid) PLA2->Product1 Substrate Myristoyl Lysolecithin Substrate->PLA2 Product2 Glycerophosphocholine Product1->Product2 ACSL Acyl-CoA Synthetase Product1->ACSL ACOX Acyl-CoA Oxidase ACSL->ACOX Myristoyl-CoA HRP Horseradish Peroxidase ACOX->HRP H2O2 Signal Detectable Signal HRP->Signal Probe Colorimetric/Fluorometric Probe Probe->HRP PLA2 Inhibition Diagram 2: PLA2 Inhibition PLA2 Phospholipase A2 Products Myristic Acid + Glycerophosphocholine PLA2->Products Catalysis Substrate Myristoyl Lysolecithin Substrate->PLA2 Inhibitor Inhibitor (e.g., Quinacrine) Inhibitor->PLA2 Inhibition

Caption: Interaction of PLA2 with its substrate and an inhibitor.

Self-Validating System: Controls and Considerations

For robust and trustworthy results, the inclusion of proper controls is paramount.

  • Positive Control: A known PLA2 enzyme, such as bee venom PLA2, should be included to ensure that the assay components are functioning correctly.

  • Negative Control (No Enzyme): This control accounts for any background signal or non-enzymatic hydrolysis of the substrate.

  • No Substrate Control: This control helps to identify any background signal originating from the enzyme preparation or sample matrix.

  • Inhibitor Control: Including a known PLA2 inhibitor, such as quinacrine or aristolochic acid, validates that the measured activity is indeed from PLA2. [6][12]A dose-response curve for the inhibitor can also be generated to determine its IC50 value.

Experimental Causality:

  • Choice of Substrate: Myristoyl lysolecithin is a water-soluble substrate that forms micelles in aqueous solutions, providing a readily accessible interface for PLA2 action. [13]This simplifies the kinetics compared to assays using phospholipid vesicles.

  • Calcium Concentration: Many PLA2s, particularly sPLA2s and cPLA2s, are calcium-dependent. [4][12]The inclusion of 10 mM CaCl2 in the assay buffer ensures optimal activity for these enzymes. For studying calcium-independent PLA2s (iPLA2s), the assay should be performed in the presence of a calcium chelator like EGTA. [14][15]* pH: Most PLA2 enzymes exhibit optimal activity at a slightly alkaline pH, hence the use of a pH 8.0 buffer. [16]

Expected Results

The expected outcome is a dose-dependent increase in signal (absorbance or fluorescence) with increasing concentrations of active PLA2. Conversely, a dose-dependent decrease in signal is expected with increasing concentrations of a PLA2 inhibitor. The myristic acid standard curve should be linear within the tested range.

SamplePLA2 (ng)Inhibitor (µM)Absorbance (570 nm)Myristic Acid (µM)PLA2 Activity (mU/mL)
Blank000.05200
Standard 1000.15010N/A
Standard 2000.34550N/A
Standard 3000.655100N/A
Negative Control000.0550.30.01
Positive Control1000.45068.22.27
Sample 1500.28038.51.28
Sample 21000.46570.12.34
Inhibitor Control10100.18021.50.72

Table 1: Example data from a colorimetric PLA2 activity assay.

Troubleshooting

IssuePossible CauseSolution
High background signalContaminated reagents; non-enzymatic substrate hydrolysisUse fresh reagents; run a no-enzyme control to assess background
Low or no signalInactive enzyme; suboptimal assay conditionsUse a fresh enzyme stock; verify buffer pH and calcium concentration
Non-linear standard curvePipetting errors; saturation of the detection systemEnsure accurate pipetting; dilute standards if necessary
High variability between replicatesInconsistent mixing; temperature fluctuationsEnsure thorough mixing of reagents; maintain a constant incubation temperature

Conclusion

The described in vitro phospholipase A2 activity assay using myristoyl lysolecithin provides a robust and sensitive method for quantifying PLA2 activity. The flexibility of using either a colorimetric or fluorometric readout makes it adaptable to various laboratory settings. By incorporating the appropriate controls and understanding the rationale behind the experimental design, researchers can obtain reliable and reproducible data, facilitating the study of PLA2 enzymology and the screening of potential inhibitors.

References

  • Arachidonic acid derivatives equipped with either one or two fluorescent groups attached to the tip of the alkyl chains were synthesized and shown to function as inhibitor and substrate probes of cPLA2. The inhibitor probe was demonstrated to perform dual functions of inhibition and imaging while the substrate probe could be used for activity assay. (Source: RSC Publishing, URL: [Link])

  • Phospholipase A2 (PLA2) enzymes catalyze hydrolysis of phospholipids in membranes. Elucidation of the kinetics of interfacial enzymatic activity is best accomplished by investigating the interface substrate concentration dependence of the activity, for which appropriate diluents are required. (Source: PMC, URL: [Link])

  • The Foerster resonance energy transfer-based sensor, PENN, measures intracellular phospholipase A2 (PLA2) activity in living cells and small organisms. (Source: PMC, URL: [Link])

  • A detailed kinetic scheme is proposed for the action of phospholipase A2 on mixed micelles of phospholipid and surfactant. (Source: eScholarship, URL: [Link])

  • Since PLA2 carry out their catalytic function at membrane surfaces, the kinetics of these enzymes depends on what the enzyme 'sees' at the interface, and thus the observed rate is profoundly influenced by the organization and dynamics of the lipid- water interface ('quality of the interface'). (Source: SciSpace, URL: [Link])

  • A rapid and sensitive spectrophotometric assay for free fatty acids using acyl-CoA synthetase and acyl-CoA oxidase is described. (Source: PubMed, URL: [Link])

  • Previous studies suggested a role for calcium in CYP2E1-dependent toxicity. The possible role of phospholipase A2 (PLA2) activation in this toxicity was investigated. (Source: PubMed, URL: [Link])

  • Free fatty acids (NEFA/FFA) generate acyl-CoA under the action of acyl synthase, then acyl-CoA generates hydrogen peroxide under the oxidation of acyl oxidase. (Source: Elabscience®, URL: [Link])

  • The DAG and the Ca2+ simultaneously activates PKC, which subsequently activates MAPK. The activated MAPK phosphorylates the cPLA2, which further enhances the cPLA2 activity. (Source: MDPI, URL: [Link])

  • The iPLA2 is a member of the PLA2 superfamily that exhibits calcium-independent activity in contrast to the other two major types, sPLA2, which requires calcium for catalysis and cPLA2, which requires calcium to activate its C2 domain. (Source: PNAS, URL: [Link])

  • The catalytic activity of calcium-independent phospholipase A2 (iPLA2), which is classified as a group VI PLA2, is regulated by protein kinase C, calmodulin, and others such as reactive oxygen species. (Source: J-Stage, URL: [Link])

  • A New Colorimetric Method for the Determination of Free Fatty Acids with Acyl-CoA Synthetase and Acyl-CoA Oxidase. (Source: Oxford Academic, URL: [Link])

  • Common inhibitors of phospholipases A2. (Source: ResearchGate, URL: [Link])

  • The catalytic activity of calcium-independent phospholipase A2 (iPLA2), which is classified as a group VI PLA2, is regulated by protein kinase C, calmodulin, and others such as reactive oxygen species. (Source: PubMed, URL: [Link])

  • So far, three phospholipases A2 that display activation kinetics during the time course of hydrolysis of DPPC LUV have been found to undergo a fluorescence change coincident with the activation. (Source: PubMed, URL: [Link])

  • Kinetic and inhibition studies of phospholipase A2 with short-chain substrates and inhibitors. (Source: ACS Publications, URL: [Link])

  • Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. (Source: PubMed, URL: [Link])

  • Quantification of the interaction of lysolecithin with phosphatidylcholine vesicles using bovine serum albumin: relevance to the activation of phospholipase A2. (Source: PubMed, URL: [Link])

  • We present the most important small-molecule synthetic PLA2 inhibitors developed and studied, focusing on recent research on PLA2 inhibitors, their applications to understand the role of each PLA2 type in cells and in vivo and their therapeutic potential. (Source: PMC, URL: [Link])

  • Phospholipase(s) A2 (PLA2s, EC 3.1.1.4) are a family of enzymes that catalyze the hydrolysis an acyl ester bond in the sn-2 position of a glycerophospholipid to release a lysophospholipid and a free fatty acid. (Source: Creative BioMart, URL: [Link])

  • Phospholipase A2, Bioactive Lipids and Lipidomics in Innate Immunity and Inflammation. (Source: MDPI, URL: [Link])

  • The rate of hydrolysis of phosphatidylcholine bilayers by phospholipase A2 may be either enhanced or inhibited by the presence of lysolecithin depending on the experimental conditions examined. (Source: PubMed, URL: [Link])

  • Phospholipases have been studied in great detail and their role in cell signaling has been established in the last 20 years. (Source: Digital Commons @ UConn, URL: [Link])

  • Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions. (Source: MDPI, URL: [Link])

  • A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins. (Source: ResearchGate, URL: [Link])

  • Method for the conversion of lecithin into lysolecithin.
  • Production of egg yolk lysolecithin with immobilized phospholipase A2. (Source: ResearchGate, URL: [Link])

  • Phospholipase A2 enzymes catalyze the hydrolysis of membrane phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids that serve as precursors for potent inflammatory mediators. (Source: Preprints.org, URL: [Link])

  • Members of the family of phospholipase A2, which hydrolyze the fatty acid present at the sn-2 position of phospholipids, have recently emerged as key controllers of lipid droplet homeostasis, regulating their formation and the availability of fatty acids for lipid mediator production. (Source: MDPI, URL: [Link])

  • Phospholipase A2 (PLA2) enzymes are the upstream regulators of the eicosanoid pathway liberating free arachidonic acid from the sn−2 position of membrane phospholipids. (Source: eScholarship.org, URL: [Link])

Sources

Application Note: Storage, Handling, and Solubilization of L-gamma-Myristoyl-alpha-lysolecithin (14:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

L-gamma-Myristoyl-alpha-lysolecithin is a specific stereoisomer of lysophosphatidylcholine (LPC) widely used in membrane protein solubilization, liposome formation, and cell permeabilization studies.

To ensure scientific accuracy, researchers must recognize the equivalence between historical and IUPAC nomenclature for this compound. The term "gamma" (


) historically refers to the sn-1 position of the glycerol backbone, while "alpha" (

) refers to the sn-3 phosphate headgroup.
Nomenclature Type Identifier
Common Name 14:0 Lyso PC
IUPAC Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine
Historical Name L-

-Myristoyl-

-lysolecithin
CAS Number 20559-16-4

Core Application Note: Unlike polyunsaturated lipids, 14:0 Lyso PC is chemically stable against oxidation due to its saturated tail. However, it is extremely hygroscopic and prone to acyl migration (movement of the fatty acid from sn-1 to sn-2) in aqueous solutions at neutral/basic pH. This guide details protocols to mitigate these specific risks.

Physicochemical Properties[1][4][6][7]

Understanding the Critical Micelle Concentration (CMC) is vital for experimental design. Below the CMC, the lipid exists as monomers; above it, it forms micelles which can act as detergents.

PropertyValueNotes
Molecular Weight 467.58 g/mol
Molecular Formula C₂₂H₄₆NO₇P
Physical State White PowderHighly Hygroscopic
CMC (Water) 40 – 90 µM (0.04 – 0.09 mM)Low CMC implies stable micelles at low concentrations.[1]
Solubility Water, Ethanol, Methanol, ChloroformAqueous solubility > 10 mg/mL (may require heat/sonication).
Transition Temp (

)
~2°CExists in liquid-crystalline phase at Room Temp.

Storage & Stability Protocols

Solid State Storage

The primary threat to the solid powder is hydrolysis driven by moisture absorption.

  • Temperature: Store at -20°C (Standard) or -80°C (Long-term > 1 year).

  • Container: Glass vials with Teflon-lined caps. Avoid plastics for long-term storage as lipids can leach plasticizers.

  • Desiccation: Store vials inside a secondary container (desiccator jar) with active desiccant (e.g., Drierite).

Solution State Storage[5][9]
  • Organic Solvents: Solutions in Chloroform or Methanol are stable at -20°C for >6 months.

  • Aqueous Solutions: Unstable. In water/buffer, 14:0 Lyso PC undergoes acyl migration (isomerization) to the sn-2 form, followed by hydrolysis.

    • Recommendation: Prepare aqueous solutions fresh daily .

    • If storage is mandatory: Store at pH 5.0–6.0 at 4°C for no more than 24 hours.

Visualization: Storage Decision Tree

StorageProtocol Start Received 14:0 Lyso PC FormCheck Physical Form? Start->FormCheck Powder Solid Powder FormCheck->Powder Solution Organic Solution FormCheck->Solution ActionPowder 1. Warm to RT (closed) 2. Aliquot in Glove Box 3. Store -20°C w/ Desiccant Powder->ActionPowder ActionSol Store at -20°C in Glass/Teflon Vial Solution->ActionSol Usage Experimental Use ActionPowder->Usage ActionSol->Usage AqueousPrep Prepare Aqueous Buffer Usage->AqueousPrep Warning CRITICAL: Use within 24h Do NOT Freeze-Thaw AqueousPrep->Warning

Caption: Decision tree for maximizing stability of 14:0 Lyso PC from receipt to experimental use.

Detailed Handling Protocols

Protocol A: Safe Weighing of Hygroscopic Powder

Objective: Prevent the powder from turning into a gummy residue due to atmospheric moisture.

  • Equilibration: Remove the stock vial from the freezer and allow it to warm to room temperature (20–25°C) for at least 30 minutes before opening.

    • Why? Opening a cold vial causes immediate condensation of water vapor onto the lipid, catalyzing hydrolysis.

  • Environment: Ideally, weigh inside a glove box or a humidity-controlled chamber. If not available, work rapidly.

  • Tools: Use anti-static weighing boats and glass spatulas. Avoid plastics if high-sensitivity Mass Spec analysis is planned.

  • Resealing: Purge the headspace of the stock vial with Nitrogen or Argon gas before re-capping to displace humid air.

Protocol B: Preparation of Aqueous Stock Solutions

Objective: Solubilize 14:0 Lyso PC for biological assays while minimizing acyl migration.

Reagents:

  • 14:0 Lyso PC Powder[1][2][3][4]

  • Buffer (PBS or Tris, pH 7.4) or Water[5]

  • Note: Avoid pH > 8.0, as basic conditions accelerate acyl migration.

Steps:

  • Calculate: Determine the required molarity. (e.g., 5 mM = 2.34 mg/mL).

  • Solvent Addition: Add the calculated volume of buffer/water to the powder.

  • Dispersion: Vortex vigorously for 1–2 minutes. The solution may appear cloudy initially.

  • Clarification: If the solution does not clarify:

    • Warm the vial to 30–40°C (slightly above the transition temp of ~2°C, but heat aids kinetic dispersion).

    • Sonicate in a bath sonicator for 5–10 minutes until clear.

  • Filtration: If sterility is required, filter through a 0.22 µm PES membrane. Do not use Nylon membranes as lipids may bind.

  • Usage: Keep at Room Temperature if using within 4 hours. Discard unused aqueous portions; do not refreeze .

Experimental Applications & Mechanisms

Micelle Formation & Detergency

14:0 Lyso PC is a "Type I" lipid (inverted cone shape), meaning it spontaneously forms micelles rather than bilayers in isolation.

  • Low Concentration (< CMC): Monomers insert into membranes, increasing curvature.

  • High Concentration (> CMC): Micelles extract membrane components.

  • Application: Used to solubilize membrane proteins (e.g., TatCd) or permeabilize cell membranes for antibody entry without total lysis.

Visualization: Concentration-Dependent Behavior[1]

MicellePhysics LowConc < CMC (40 µM) Monomers Membrane Target Membrane (Bilayer) LowConc->Membrane Perturbs Curvature HighConc > CMC (90 µM) Micelles HighConc->Membrane Forms Mixed Micelles Insertion Monomer Insertion Solubilization Detergent Extraction

Caption: Mechanism of action changes based on concentration relative to the CMC (40-90 µM).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Powder is gummy/sticky Moisture absorptionMaterial is degraded. Discard. Ensure future vials are warmed to RT before opening.
Aqueous solution is cloudy Incomplete solubilizationSonicate at 40°C. If cloudiness persists, lipid may have hydrolyzed to fatty acid + GPC.
TLC shows 2 spots Acyl MigrationA small second spot is normal (equilibrium). If split is 50/50, pH was likely too high or stock is old.
Cell toxicity too high Concentration > CMCDilute stock. Permeabilization often requires concentrations near, but not vastly exceeding, the CMC.

References

  • Avanti Polar Lipids. 14:0 Lyso PC Product Information & Storage Guidelines. [Link]

  • National Institutes of Health (PubChem). 1-Myristoyl-sn-glycero-3-phosphocholine Compound Summary.[6] [Link]

  • Lipid Maps. LPC 14:0 Structure and Classification. [Link][6]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA). (Referenced for Transition Temp data).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Noise in 14:0 Lyso PC Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering high background noise during the mass spectrometry analysis of 14:0 Lysophosphatidylcholine (LPC 14:0). The following question-and-answer format is designed to directly address common issues and provide actionable solutions based on established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in LC-MS analysis of LPC 14:0?

High background noise in the LC-MS analysis of LPC 14:0 can originate from a multitude of sources, broadly categorized as sample-related, solvent and system-related, or instrument-related.[1] It is crucial to systematically investigate each of these potential areas to effectively diagnose and resolve the issue. Common culprits include contamination from sample preparation, impurities in solvents and additives, and suboptimal instrument settings.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating sources of high background noise.

Category 1: Sample Preparation and Matrix Effects

Q2: My blank (solvent-only) injection looks clean, but the background noise is high when I inject my extracted plasma sample. What could be the cause?

This scenario strongly suggests that the source of the high background is originating from the sample itself or the extraction procedure. Biological matrices like plasma are complex and contain high concentrations of various lipids and other endogenous components that can interfere with the analysis of LPC 14:0.[3][4]

Underlying Cause:

  • Phospholipid Matrix Effects: Plasma is rich in phospholipids, which, if not adequately removed, can cause significant ion suppression or contribute to a high chemical background.[3][5] Phosphatidylcholines (PCs) are particularly problematic as they can generate in-source fragments that interfere with the detection of lysophosphatidylcholines (lyso-PCs).[6][7]

  • Contaminants from Sample Collection and Processing: Phthalates from plastic tubes, detergents from glassware, and other environmental contaminants can be introduced during sample handling.[4][8]

Troubleshooting Workflow:

start High Background with Sample Injection step1 Review Sample Preparation Protocol start->step1 step2 Optimize Phospholipid Removal step1->step2 If phospholipids are suspected step4 Check for Contaminants from Labware step1->step4 If contamination is suspected step3 Evaluate Alternative Extraction Methods step2->step3 If issue persists solution Reduced Background Noise step3->solution step4->solution

Caption: Troubleshooting workflow for sample-related high background noise.

Detailed Steps:

  • Review Sample Preparation Protocol:

    • Ensure that the chosen extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is optimized for the selective extraction of lyso-PCs while minimizing the co-extraction of interfering phospholipids.[9]

  • Optimize Phospholipid Removal:

    • If using protein precipitation, consider incorporating a specific phospholipid removal step.[3] There are commercially available phospholipid removal plates and cartridges that can significantly reduce matrix effects.[5]

  • Evaluate Alternative Extraction Methods:

    • For complex matrices, a more selective sample preparation technique like SPE may be necessary to achieve the desired level of cleanup.[3]

  • Check for Contaminants from Labware:

    • Ensure all glassware is meticulously cleaned, preferably with a detergent specifically designed for laboratory use, followed by thorough rinsing with high-purity water and an organic solvent.[10][11]

    • Whenever possible, use glass or polypropylene tubes and pipette tips to minimize the leaching of plasticizers.[8][12]

Category 2: Solvent, Mobile Phase, and System Contamination

Q3: I'm observing high background noise even in my blank injections. Where should I start looking for the source of contamination?

High background noise in blank injections points towards a contaminated solvent, mobile phase, or a dirty LC-MS system.[1][13] This is a common issue that can often be resolved through a systematic cleaning and flushing process.

Common Contaminants and their Potential Sources:

Contaminant ClassPotential Sources
PhthalatesPlastic containers, tubing, parafilm
Polydimethylsiloxanes (PDMS)Silicone tubing, septa, grease
Polyethylene glycols (PEGs)Detergents, personal care products
Fatty acidsHandling, fingerprints, contaminated glassware
Metal Adducts (e.g., [M+Na]+, [M+K]+)Glassware, mobile phase additives

Troubleshooting Workflow:

start High Background in Blank Injections step1 Prepare Fresh Mobile Phase start->step1 step2 Flush the LC System step1->step2 If noise persists step3 Clean the Ion Source step2->step3 If noise persists step4 Inspect and Clean the Mass Spectrometer step3->step4 If noise persists solution Clean Baseline step4->solution

Caption: Troubleshooting workflow for system-related high background noise.

Detailed Steps:

  • Prepare Fresh Mobile Phase:

    • Always use LC-MS grade solvents and additives.[2][12] Impurities in lower-grade solvents are a common source of background noise.[14]

    • Prepare fresh mobile phases daily and filter them before use.

    • Ensure that any aqueous mobile phases are properly prepared to prevent microbial growth, which can contribute to background noise.[2]

  • Flush the LC System:

    • Systematically flush the entire LC system, including the pump, degasser, autosampler, and column, with a series of solvents of increasing polarity (e.g., isopropanol, methanol, acetonitrile, and water).[15]

    • If salt buildup is suspected from mobile phase buffers, flush the system with a solution containing a low concentration of a volatile acid, such as 0.1% formic acid in water.[15]

  • Clean the Ion Source:

    • The ion source is prone to contamination from non-volatile sample components and mobile phase additives.[1] Follow the manufacturer's instructions for cleaning the ion source components, such as the spray shield, capillary, and cone.[2]

  • Inspect and Clean the Mass Spectrometer:

    • If the background noise is still high after cleaning the ion source, it may be necessary to clean the initial ion optics of the mass spectrometer, such as the skimmer and octupoles. This should be performed by a trained service engineer.

Category 3: Instrument Settings and Method Optimization

Q4: My baseline is clean, but my signal-to-noise ratio for LPC 14:0 is poor. How can I optimize my instrument settings to improve sensitivity?

Poor signal-to-noise for your analyte of interest, even with a clean baseline, suggests that the instrument parameters may not be optimal for the ionization and detection of LPC 14:0.[16]

Key Instrument Parameters to Optimize:

  • Ion Source Parameters:

    • Spray Voltage: The optimal spray voltage for electrospray ionization (ESI) will depend on the solvent composition and flow rate. It should be adjusted to achieve a stable spray and maximum ion signal.[17]

    • Gas Temperatures and Flow Rates: The nebulizing and drying gas temperatures and flow rates are critical for efficient desolvation of the analyte ions.[18] Insufficient desolvation can lead to the formation of solvent clusters and reduce the signal intensity of the target analyte.

  • Mass Spectrometer Parameters:

    • Collision Energy (for MS/MS): If performing tandem mass spectrometry (MS/MS), the collision energy should be optimized to achieve efficient fragmentation of the precursor ion and maximize the intensity of the product ions.

    • Detector Gain: Increasing the detector gain can amplify the signal, but it will also amplify the noise. It is important to find a balance that provides the best signal-to-noise ratio.[19]

Experimental Protocol for Method Optimization:

  • Prepare a standard solution of LPC 14:0 in a solvent that mimics the mobile phase composition at the expected elution time.

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump to obtain a continuous and stable signal.

  • Systematically vary one instrument parameter at a time while monitoring the signal intensity of the LPC 14:0 precursor or product ion.

  • Plot the signal intensity as a function of the parameter value to determine the optimal setting.

  • Repeat this process for all relevant instrument parameters.

References

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • LCGC International. (2026, February 12). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • Waters. Mass Spec contamination issue - High background - WKB3420. [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Metabolomics Core Facility. Guide to sample cleanup and storage. [Link]

  • Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. [Link]

  • ResearchGate. (2023, August 8). Protocols for purification of of LC-MS grade solvents?. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LIPID MAPS. (2024, September 24). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. [Link]

  • The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols. [Link]

  • Journal of Mass Spectrometry. (2011, June 15). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. [Link]

  • SlideShare. Non-targeted Lipidomic Analysis by Direct Infusion Mass Spectrometry. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Analytica Chimica Acta. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Scientific Reports. (2022, November 17). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. [Link]

  • Journal of Lipid Research. Recommendations for good practice in MS-based lipidomics. [Link]

  • Waters. LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. [Link]

  • Scribd. (2024, March 16). LC-MS Contaminant Identification Guide. [Link]

  • ResearchGate. Representative scheme of lysoPA‐like artifacts resulted from in‐source.... [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • PubMed. (2003, November 5). LC-MS/MS analysis of lysophospholipids associated with soy protein isolate. [Link]

  • Journal of Mass Spectrometry. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. [Link]

  • ResearchGate. (2017, August 6). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL) ?. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • ResearchGate. MS/MS spectra of LPC 14:0 sn-1 in (a) positive and, (b) negative ion modes. [Link]

  • PubMed. (2022, November 17). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. [Link]

Sources

minimizing hydrolysis of L-gamma-Myristoyl-alpha-lysolecithin during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with L-gamma-Myristoyl-alpha-lysolecithin (1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine; 14:0 Lyso PC).[1]

Ticket ID: 14:0-LPC-STABILITY Subject: Minimizing Hydrolysis and Acyl Migration during Storage Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary: The Stability Paradox

You are working with 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine .[1][2] In older nomenclature, "Gamma" refers to the sn-1 position (where your myristic acid is attached), and "Alpha-lysolecithin" indicates the molecule lacks a fatty acid at the sn-2 position.[1]

The Core Challenge: This molecule faces two distinct degradation threats that are often confused:

  • Acyl Migration (Isomerization): The myristoyl chain moves from the sn-1 to the sn-2 position.[1] This is rapid, reversible, and pH-dependent.

  • Hydrolysis (Deacylation): The ester bond breaks, releasing free Myristic Acid and Glycero-3-phosphocholine (GPC).[1] This is irreversible.

Critical Rule: 14:0 Lyso PC is hygroscopic .[1][3][4] If stored as a powder without desiccation, it absorbs water from the air, creating a "gummy" film that accelerates both migration and hydrolysis.[3][4]

The Degradation Mechanism (Visualized)

To prevent degradation, you must understand the pathway. The diagram below illustrates how 1-acyl Lyso PC converts to its stable breakdown products.

degradation_pathway LPC_1 1-Myristoyl-LPC (Target Molecule) LPC_2 2-Myristoyl-LPC (Isomer) LPC_1->LPC_2 Acyl Migration (pH > 6.0, Temp > 0°C) GPC Glycero-3-phosphocholine (GPC) LPC_1->GPC Hydrolysis (H2O + Heat) LPC_2->GPC Hydrolysis FA Free Myristic Acid (14:0)

Caption: Acyl migration (reversible) occurs rapidly in aqueous/basic conditions.[1] Hydrolysis (irreversible) destroys the lipid backbone.

Storage Protocols: The "Self-Validating" System

Do not rely on "standard" freezer storage.[1] Use these specific protocols based on your format.

Protocol A: Dry Powder Storage (Long-Term > 6 Months)

Best for: Bulk stocks not currently in use.[1]

  • Container: Amber glass vial with a Teflon-lined cap. Never use plastic (polystyrene/polypropylene) for long-term storage of lipids, as plasticizers leach into the lipid.[1][3][4]

  • Atmosphere: Purge the vial with Argon or Nitrogen gas before sealing to displace moisture-laden air.[1]

  • Temperature: -20°C is sufficient. -80°C is acceptable but unnecessary for saturated 14:0 chains.[1]

  • Validation Step: Before opening the vial, allow it to warm to room temperature (20 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric water onto the lipid. If the powder looks "sticky" or glassy rather than fluffy white, moisture ingress has occurred.

Protocol B: Organic Solution (Working Stocks)

Best for: Daily/Weekly experiments.[1]

  • Solvent System: Dissolve in Chloroform:Methanol (2:1 v/v) .

    • Scientific Logic:[1][5][6] Pure chloroform is slightly acidic (stabilizes against migration) but Lyso PC is sparingly soluble in it. Methanol increases solubility.

  • Concentration: Maintain >10 mg/mL. Higher concentrations are more stable than dilute ones.

  • Acidification (Optional but Recommended): If you observe acyl migration (double spots on TLC), add 0.01% acetic acid to the solvent. This locks the acyl chain at sn-1.[1]

  • Storage: -20°C in glass vials with Teflon liners.

Protocol C: Aqueous Solution (Experimental Use Only)

WARNING: 14:0 Lyso PC is unstable in water.

  • Lifespan: < 24 hours.

  • pH Control: Use buffers at pH 5.0–6.0 if possible. At pH 7.4 (PBS), acyl migration reaches equilibrium (90:10 ratio) within hours at room temperature.

  • Temperature: Keep on ice (4°C) at all times.

  • CMC Awareness: The Critical Micelle Concentration (CMC) of 14:0 Lyso PC is approx 40–50 µM . Below this concentration, the monomers are more exposed to water and hydrolyze faster than when packed in micelles.

Troubleshooting Guide & FAQs

Issue 1: "My lipid powder has turned into a sticky gum."

Diagnosis: Hygroscopic Failure.[3] The lipid has absorbed atmospheric moisture. Immediate Action:

  • Do not dissolve in water.

  • Dissolve the gum in Chloroform:Methanol (2:1).

  • Dry down under a Nitrogen stream completely.

  • Lyophilize (freeze-dry) overnight to remove bound water.

  • Validation: Run Thin Layer Chromatography (TLC). If a large spot for Free Fatty Acid (Myristic acid) appears near the solvent front, hydrolysis has already occurred. Discard if >10% degradation.

Issue 2: "I see two peaks with the same mass on my LC-MS."

Diagnosis: Acyl Migration.[5][7] Explanation: You are seeing the sn-1 (1-myristoyl) and sn-2 (2-myristoyl) isomers.[1] They have identical mass (MW ~467.6) but different retention times. Solution:

  • This is not necessarily "degradation" (the molecule is intact), but it affects biological activity.

  • To reverse it: Acidify the sample and re-equilibrate, though complete reversion to 100% sn-1 is difficult once migration starts.[1] Prevention is key (keep pH < 6).

Issue 3: "Mass Spec shows a peak at m/z 258."

Diagnosis: Hydrolysis confirmed. Explanation: The m/z 258 peak corresponds to GPC (Glycero-3-phosphocholine) , the backbone left behind after the myristic acid falls off.[1] Action: The sample is irreversibly degraded. Do not use for kinetic studies.

FAQ: Common User Questions

Q: Can I store 14:0 Lyso PC in PBS at -20°C? A: NO. Freezing aqueous buffers causes "pH shift" during the phase change (often becoming acidic or basic in pockets), and the freeze-thaw cycle shears micelles.[1] Store as powder or in organic solvent.

Q: Why use Glass/Teflon? Can't I use Eppendorf tubes? A: Lyso PCs are powerful surfactants (detergents).[1] They can extract plasticizers and slip agents (like oleamide) from polypropylene tubes. These contaminants appear as "ghost peaks" in Mass Spec and can alter cell membrane permeability in bio-assays.

Q: I need to inject this into animals. How do I prepare it? A: Prepare the aqueous solution immediately before injection . Weigh the powder, dissolve in saline/PBS, vortex, and inject within 30 minutes. Do not store the excess.

Experimental Workflow: Purity Check

Use this workflow to validate your stock before starting expensive experiments.

purity_check Start Start: Reconstitute Sample TLC Run TLC (Chloroform/MeOH/H2O 65:25:4) Start->TLC Visualize Visualize (Iodine or Primuline Stain) TLC->Visualize Decision Analyze Spots Visualize->Decision Pass Single Spot (Rf ~0.15) PROCEED Decision->Pass One Spot Fail_Mig Two Close Spots (Acyl Migration) Decision->Fail_Mig Doublet Fail_Hyd Fast Moving Spot (Rf ~0.9) (Free Fatty Acid = Hydrolysis) Decision->Fail_Hyd High Rf Spot

Caption: Simple Thin Layer Chromatography (TLC) workflow to validate lipid integrity.

References

  • Sugasini, D., & Subbaiah, P. V. (2017). Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group.[6] PLOS ONE, 12(11), e0187826.[5] Retrieved from [Link]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750.

Sources

removing L-gamma-Myristoyl-alpha-lysolecithin detergent from protein samples

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Removing L-gamma-Myristoyl-alpha-lysolecithin (14:0 LPC)

Executive Summary

Removing L-gamma-Myristoyl-alpha-lysolecithin (14:0 LPC) is a distinct challenge compared to standard detergents like DDM or OG. Unlike simple non-ionic detergents, 14:0 LPC is a lysophospholipid that mimics the natural membrane bilayer leaflet. Its Critical Micelle Concentration (CMC) places it in a "danger zone"—too low for efficient dialysis, yet high enough to cause rapid protein aggregation if stripped too aggressively.

This guide provides the physicochemical grounding and validated protocols to remove 14:0 LPC while preserving protein integrity.

Part 1: The Physicochemistry of Removal

To troubleshoot removal, you must understand the equilibrium you are fighting.

PropertyValueImplication for Removal
Molecular Weight ~467.6 DaSmall monomer size; passes through most dialysis membranes.
CMC (Critical Micelle Conc.) ~40–70 µM (0.04–0.07 mM) The Bottleneck. Dialysis relies on monomer diffusion. With such a low monomer concentration, dialysis is kinetically inefficient (weeks).[1]
Micelle Size ~18–20 kDaSmall micelles. Hard to separate from small proteins via Size Exclusion Chromatography (SEC).
Charge ZwitterionicWeak binding to Ion Exchange resins; flows through cation/anion exchangers.

The "Hydrophobic Collapse" Risk: 14:0 LPC often acts as a structural lipid, stabilizing the hydrophobic transmembrane domain. Rapid removal exposes these hydrophobic patches to the aqueous solvent faster than the protein can refold or find a new stabilizer (like a lipid bilayer), leading to immediate irreversible aggregation.

Part 2: Decision Matrix & Workflow

Do not apply a "one-size-fits-all" method. Select your protocol based on your downstream application.

LPC_Removal_Decision_Tree Start Start: Protein in 14:0 LPC App Downstream Application? Start->App Structure Structural Biology (Cryo-EM, NMR, X-ray) App->Structure MS Mass Spectrometry (LC-MS/MS) App->MS Activity Functional Assay (Liposomes/Nanodiscs) App->Activity Cyclo Protocol B: Cyclodextrin Extraction (Gentle, Controlled) Structure->Cyclo Prevent Aggregation Beads Protocol A: Bio-Beads SM-2 (Aggressive, Complete) MS->Beads Remove Ion Suppression Precip TCA/Acetone Precipitation (If denaturation is acceptable) MS->Precip Top-down Proteomics Exchange Exchange to Amphipols/Nanodiscs THEN remove LPC Activity->Exchange Reconstitution Exchange->Beads Final Polish

Figure 1: Decision matrix for selecting the optimal 14:0 LPC removal strategy based on experimental goals.

Part 3: Troubleshooting & FAQs

Q1: Every time I remove 14:0 LPC, my protein precipitates. How do I stop this? A: You are stripping the detergent faster than the protein can adapt.

  • The Cause: Bio-Beads or rapid dilution drops the LPC concentration below the CMC instantly. The hydrophobic belt of the protein collapses.

  • The Fix: Switch to Cyclodextrin (Protocol B) . Cyclodextrins (specifically Methyl-β-cyclodextrin) form inclusion complexes with lipids. By titrating the cyclodextrin ratio, you can "suck" the LPC out molecule by molecule.

  • Alternative: If you intend to reconstitute into liposomes, do not remove the detergent first. Mix the protein-LPC complex with liposomes, then add Bio-Beads. The protein will hop from the LPC micelle into the liposome bilayer as the LPC is adsorbed.

Q2: I see a massive peak at m/z ~468 in my Mass Spec. Is this the detergent? A: Yes.

  • Identification: 14:0 LPC ([M+H]+) typically appears at m/z 468.6 .

  • Impact: LPCs are "ion hogs." They ionize much more efficiently than peptides, causing severe ion suppression. You may see no peptide signal even if you have plenty of protein.

  • The Fix: You must reduce LPC concentration to <1 µM. Standard dialysis will not achieve this. Use Protocol A (Bio-Beads) or perform an acetone precipitation if the protein does not need to remain native.

Q3: Can I use dialysis if I have time? A: We strongly advise against it.

  • Reasoning: With a CMC of ~60 µM, the driving force for monomer diffusion is weak. To reduce LPC from 1% (approx 20 mM) to 0.01%, you would need weeks of dialysis with frequent buffer changes. During this time, your protein is liable to aggregate or degrade proteolytically.

Part 4: Validated Protocols
Protocol A: Hydrophobic Adsorption (Bio-Beads SM-2)

Best for: Mass Spec preparation, complete removal, and robust proteins.

Materials: Bio-Beads SM-2 (Bio-Rad or equivalent), Methanol, Buffer.

  • Bead Preparation (CRITICAL STEP):

    • Bio-Beads come contaminated with UV-absorbing polymers.

    • Wash beads in 100% Methanol (3x) until the supernatant is clear.

    • Wash beads in Water (5x) to remove methanol.

    • Equilibrate beads in your specific Protein Buffer (3x).

  • Dosage Calculation:

    • Use 10 mg of wet beads per 1 mg of detergent .

    • Example: If you have 1 mL of sample containing 0.1% 14:0 LPC (1 mg detergent), use ~10-15 mg of beads.

  • Incubation:

    • Add wet beads to the protein sample.

    • Incubate at 4°C (to reduce hydrophobic collapse rate) with gentle rocking.

    • Time: 2 hours for partial removal; Overnight for complete removal.

  • Separation:

    • Puncture the bottom of a small tube with a 25G needle, place it inside a larger tube, and spin at 1000 x g for 1 min. The protein flows through; beads stay behind.

Protocol B: Cyclodextrin Extraction (Methyl-β-CD)

Best for: Structural biology, fragile proteins, and controlled transition to nanodiscs/liposomes.

Materials: Methyl-β-cyclodextrin (MβCD), Amicon Ultra Concentrators.

  • Stock Prep: Prepare a 100 mM stock of MβCD in your protein buffer.

  • Titration:

    • Add MβCD to your sample at a molar ratio of 2:1 (MβCD : LPC) .

    • Note: MβCD has a high affinity for LPC. It will encapsulate the lipid tails, rendering the LPC water-soluble and non-detergent-like.

  • Removal:

    • The MβCD-LPC complex is large (~2 kDa) but much smaller than the protein.

    • Perform buffer exchange using a standard centrifugal concentrator (e.g., 50 kDa MWCO if your protein is >50 kDa). The MβCD-LPC complex will pass through the membrane.

  • Validation:

    • Check the flow-through for LPC content using thin-layer chromatography (TLC) or mass spec.

References
  • Critical Micelle Concentrations (CMCs). Avanti Polar Lipids Technical Data. (2025).[2] Retrieved from [Link]

  • Rigaud, J. L., et al. (1998). Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1376(3), 353-370. [Link]

  • Bio-Beads SM-2 Adsorbents Instruction Manual. Bio-Rad Laboratories. Retrieved from [Link]

Sources

Validation & Comparative

comparing detergent properties of L-gamma-Myristoyl-alpha-lysolecithin vs Tween 20

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between L-γ-Myristoyl-α-lysolecithin (systematically 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine , herein referred to as 14:0 Lyso PC ) and Tween 20 (Polysorbate 20).

While both agents function as surfactants with similar molar Critical Micelle Concentrations (CMC ~0.06 mM), their mechanisms of action diverge fundamentally. Tween 20 is a non-ionic, steric stabilizer ideal for preventing non-specific binding in immunoassays and viral inactivation, but it is detrimental to downstream mass spectrometry (MS) due to polyethylene glycol (PEG) contamination. Conversely, 14:0 Lyso PC is a zwitterionic lysophospholipid that mimics the native bilayer environment, making it superior for structural biology (NMR, crystallography) and MS applications, albeit at a higher cost and with potential lytic activity.

Physicochemical Profile

The following table contrasts the fundamental properties defining the utility of each detergent.

Property14:0 Lyso PC (L-γ-Myristoyl-α-lysolecithin)Tween 20 (Polysorbate 20)
Chemical Class Lysophospholipid (Zwitterionic)Polyoxyethylene Sorbitan Ester (Non-ionic)
Molecular Weight ~467.6 g/mol ~1,228 g/mol (Heterogeneous)
CMC (Molar) 0.04 – 0.09 mM (40–90 µM)~0.06 mM (60 µM)
CMC (% w/v) ~0.002 – 0.004%0.007%
Micelle Size (MW) ~20–40 kDa (Estimate)~60–90 kDa
HLB Value > 12 (High hydrophilicity)16.7
Structure Geometry Wedge-shaped (Large head, single tail)Cone/Cylinder (Bulky head, flexible tail)
Charge Zwitterionic (pH dependent)Neutral

Expert Insight: Do not be misled by the similar molar CMC values. The mass required to reach CMC differs significantly due to molecular weight. Tween 20 is a polymer mixture; its "CMC" is an average of its components. 14:0 Lyso PC is a discrete chemical entity with a sharp phase transition.

Mechanistic Deep Dive: The "Wedge" vs. The "Shield"

14:0 Lyso PC: The Membrane Mimic (Wedge Effect)

14:0 Lyso PC retains the phosphocholine headgroup and glycerol backbone of natural lipids but lacks the sn-2 fatty acid. This creates a "wedge" shape (large head, narrow tail).

  • Mechanism: It inserts into lipid bilayers and induces positive curvature . This property is exploited to stabilize membrane proteins that require high-curvature environments (e.g., pore edges) or to form small micelles/bicelles for solution NMR.

  • Risk: High concentrations can destabilize bilayers to the point of lysis (hemolysis).

Tween 20: The Steric Shield

Tween 20 consists of a sorbitan core derivatized with PEG and a lauric acid tail.

  • Mechanism: It stabilizes proteins via steric hindrance . The bulky PEG headgroups create a hydration shell that prevents protein aggregation and non-specific adsorption to surfaces (e.g., ELISA plates).

  • Limitation: It is poor at mimicking the specific lipid-protein interactions required by integral membrane proteins (IMPs) and can strip essential annular lipids, leading to protein inactivation.

Visualization: Detergent-Membrane Interaction

The following diagram illustrates the structural difference in how these detergents interact with a lipid bilayer.

DetergentMechanism cluster_LysoPC 14:0 Lyso PC Mechanism cluster_Tween Tween 20 Mechanism LPC 14:0 Lyso PC Monomer (Wedge Shape) Membrane_LPC Membrane Insertion (Induces Positive Curvature) LPC->Membrane_LPC Inserts & Curves Micelle_LPC Small Micelle/Bicelle (Native-like Environment) Membrane_LPC->Micelle_LPC Solubilization Micelle_Tween Large Heterogeneous Micelle (Steric Stabilization) Micelle_LPC->Micelle_Tween Comparison: LPC retains lipid interactions Tween relies on steric bulk Tween Tween 20 Monomer (Bulky PEG Head) Surface_Tween Surface Adsorption (Steric Blocking) Tween->Surface_Tween Coats Surfaces Tween->Micelle_Tween Encapsulates

Figure 1: Mechanistic comparison of 14:0 Lyso PC (curvature induction) vs. Tween 20 (steric shielding).

Performance Comparison & Applications

A. Membrane Protein Solubilization[1]
  • 14:0 Lyso PC: Preferred for structural studies (NMR, Cryo-EM) . Its chemical similarity to phosphatidylcholine (PC) allows it to replace annular lipids without disrupting the protein's transmembrane domain. It is often used to "rescue" proteins that precipitate in harsh detergents.

  • Tween 20: Generally unsuitable for initial solubilization of integral membrane proteins. It is too mild to disrupt native bilayers efficiently and often fails to extract proteins. However, it is excellent for washing steps to remove loosely bound contaminants.

B. Downstream Compatibility (Mass Spectrometry)

This is the critical differentiator.

  • Tween 20: Incompatible. Being a PEG-based polymer, it ionizes efficiently and suppresses peptide signals, creating a "polymer ladder" that obscures data. It is notoriously difficult to remove.

  • 14:0 Lyso PC: Compatible. As a discrete lipid, it appears as a single peak (or predictable adducts) in the lipid range, leaving the peptide region clear. It ionizes well but does not suppress peptide ionization to the same extent.

C. Decision Matrix

Use the following logic tree to select the appropriate detergent for your workflow.

DecisionTree Start Select Detergent Application App_Type Primary Goal? Start->App_Type Solubilization Membrane Protein Solubilization App_Type->Solubilization Immunoassay ELISA / Western Blot (Blocking/Washing) App_Type->Immunoassay MassSpec Mass Spectrometry Analysis App_Type->MassSpec Native Need Native Lipid Environment? Solubilization->Native Tween_Choice Choose Tween 20 (Low Cost, High Blocking) Immunoassay->Tween_Choice MS_Compat Is Detergent Removal Possible? MassSpec->MS_Compat LPC_Choice Choose 14:0 Lyso PC (Mimics Bilayer) Native->LPC_Choice Yes (NMR/Structure) DDM_Choice Consider DDM or LMNG (Tween 20 is too mild) Native->DDM_Choice No (General Purification) LPC_MS Choose 14:0 Lyso PC (MS Compatible) MS_Compat->LPC_MS No (In-solution digest) Tween_Avoid AVOID Tween 20 (Suppresses Signal) MS_Compat->Tween_Avoid Strict Rule

Figure 2: Decision tree for detergent selection based on experimental goals.

Experimental Protocols

Protocol 1: CMC Determination via Fluorescence

Validation of detergent quality is critical before solubilization.

Reagents:

  • Detergent Stock (10 mM 14:0 Lyso PC or Tween 20).

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock in THF.

Workflow:

  • Preparation: Prepare a dilution series of the detergent in buffer (range: 0.001 mM to 10 mM).

  • Probe Addition: Add DPH to each sample (final conc. 2 µM). Incubate for 30 mins in the dark at RT.

  • Measurement: Measure fluorescence intensity (Ex: 358 nm, Em: 430 nm).

  • Analysis: Plot Fluorescence vs. Log[Concentration]. The intersection of the two linear phases indicates the CMC.

    • Expected 14:0 Lyso PC CMC: ~0.05 mM.

    • Expected Tween 20 CMC: ~0.06 mM.

Protocol 2: Membrane Protein Solubilization Screening

Objective: Compare efficiency of extraction.

  • Harvest: Isolate membranes containing target protein (e.g., via ultracentrifugation).

  • Resuspend: Resuspend membranes at 5 mg/mL total protein.

  • Solubilize: Aliquot into two tubes.

    • Tube A: Add 14:0 Lyso PC to final 1.0% (w/v).

    • Tube B: Add Tween 20 to final 1.0% (w/v).

    • Note: 1% is significantly above CMC for both.

  • Incubate: Rotate at 4°C for 1 hour.

  • Separate: Centrifuge at 100,000 x g for 30 mins.

  • Analyze: Collect supernatant (Soluble) and pellet (Insoluble). Analyze via SDS-PAGE/Western Blot.

    • Success Metric: >50% of target protein in the supernatant fraction.

References

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • MDPI. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Retrieved from [Link]

  • National Institutes of Health (NIH). Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles. Retrieved from [Link]

  • ResearchGate. Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Retrieved from [Link]

Comparative Guide: Hemolytic Activity of Myristoyl (C14:0) vs. Palmitoyl (C16:0) Lysolecithin

[1]

Executive Summary

This guide provides a technical comparison between Myristoyl Lysophosphatidylcholine (C14:0 LPC) and Palmitoyl Lysophosphatidylcholine (C16:0 LPC) , focusing on their hemolytic profiles.

Key Finding: Palmitoyl LPC (C16:0) acts as a significantly more potent hemolytic agent than Myristoyl LPC (C14:0) . This difference is governed by the "hydrophobic effect," where the longer acyl chain of C16:0 drives stronger membrane partitioning at lower concentrations (micromolar range). Conversely, C14:0 requires higher concentrations to achieve critical lytic thresholds due to its higher Critical Micelle Concentration (CMC) and lower membrane affinity.

Part 1: Scientific Foundation & Mechanistic Comparison

The Critical Micelle Concentration (CMC) Factor

The hemolytic activity of lysolipids is inextricably linked to their phase behavior in aqueous solution. Lysis is primarily driven by free monomers inserting into the erythrocyte membrane, not by micelles.

  • Palmitoyl LPC (C16:0): Possesses a very low CMC (~4–8 µM). It partitions aggressively into lipid bilayers even at low concentrations.

  • Myristoyl LPC (C14:0): Possesses a CMC approximately 10-fold higher (~40–90 µM). It requires a higher bulk concentration to saturate the aqueous phase and drive membrane insertion.

Table 1: Physicochemical Comparison

FeatureMyristoyl LPC (C14:0)Palmitoyl LPC (C16:0)Impact on Hemolysis
Molecular Weight ~467.6 g/mol ~495.6 g/mol C16 is more hydrophobic.
Acyl Chain Length 14 Carbons16 CarbonsC16 has higher Van der Waals interaction with membrane lipids.
CMC (PBS, 25°C) ~40 – 90 µM ~4 – 8 µM C16 aggregates at much lower concentrations.
Membrane Partition Moderate (

lower)
High (

higher)
C16 inserts more efficiently per mole.
Hemolytic Potency Lower (Higher

)
Higher (Lower

)
C16 is lytic at µM levels; C14 requires nearly mM levels.
Mechanism of Action: The "Wedge" Effect

Both LPCs act as Type I amphiphiles. Their inverted cone shape (large polar head, single hydrophobic tail) induces positive curvature strain when inserted into the outer leaflet of the erythrocyte membrane.

  • Insertion: LPC monomers transfer from the aqueous phase to the membrane outer leaflet.

  • Curvature Stress: Accumulation increases lateral pressure, causing the membrane to bulge outward (crenation/echinocyte formation).

  • Pore Formation: When local concentration exceeds a critical threshold, the bilayer integrity fails, forming transient pores.

  • Colloid Osmotic Lysis: Hemoglobin escapes, and water rushes in, bursting the cell.

Why C16 > C14? The C16 tail matches the length of typical membrane phospholipids (like DPPC/POPC) better than C14. This allows for deeper, more stable insertion, creating greater disruption of the acyl-chain packing order compared to the shorter C14, which may disturb the interface but penetrates less effectively.

Part 2: Visualization of Signaling & Lysis Pathways

The following diagram illustrates the kinetic pathway of LPC-induced hemolysis, highlighting the divergence point between C14 and C16 based on CMC limits.

HemolysisMechanismcluster_comparisonChain Length ImpactLPC_BulkLPC in Bulk SolutionMonomerFree Monomer(Active Species)LPC_Bulk->MonomerDissociationMicelleMicelle Formation(Inactive Reservoir)Monomer->Micelle[LPC] > CMC(C16 forms earlier)Membrane_PartitionPartition intoRBC Outer LeafletMonomer->Membrane_PartitionHydrophobic Effect(C16 >> C14)Curvature_StressPositive Curvature Stress(Echinocytosis)Membrane_Partition->Curvature_StressPore_FormationTransmembrane PoreFormationCurvature_Stress->Pore_FormationCritical Threshold ReachedLysisHemoglobin Release(Hemolysis)Pore_Formation->LysisC16_NoteC16:0 (Palmitoyl)Low CMC (~6µM)High Partition Coeff.High PotencyC16_Note->Membrane_PartitionC14_NoteC14:0 (Myristoyl)High CMC (~60µM)Lower Partition Coeff.Lower PotencyC14_Note->Membrane_Partition

Caption: Kinetic pathway of LPC-induced hemolysis. C16:0 partitions more aggressively due to hydrophobicity, while C14:0 requires higher concentrations to overcome its lower partition coefficient.

Part 3: Experimental Protocol (Hemolysis Assay)

This protocol is designed to generate a dose-response curve to calculate the

Materials & Reagents
  • Lipids:

    • 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) - Powder.

    • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso PC) - Powder.

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4, Isotonic (approx. 290 mOsm).

  • Blood Source: Fresh human or sheep erythrocytes (RBCs), washed 3x in PBS.

  • Controls:

    • Negative Control: PBS only (0% lysis).

    • Positive Control: 1% Triton X-100 or distilled water (100% lysis).

Stock Solution Preparation (Critical Step)

Causality: LPCs are hygroscopic and form micelles slowly from powder. Proper solubilization is vital for accurate molarity.

  • Dissolve dry lipid powder in methanol/chloroform first to ensure purity, then dry under nitrogen gas to form a thin film.

  • Rehydrate the film with PBS to a stock concentration of 2.0 mM .

  • Vortex vigorously and sonicate in a water bath for 10 minutes at 40°C (above the phase transition temperature of C16) to ensure a uniform dispersion.

Assay Workflow
  • RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.

  • Serial Dilution: Prepare serial dilutions of C14 and C16 LPC in PBS.

    • C16 Range: 1 µM to 50 µM (Targeting the low CMC/high potency window).

    • C14 Range: 10 µM to 200 µM (Targeting the higher CMC window).

  • Incubation:

    • Mix 100 µL of lipid solution with 100 µL of RBC suspension in a 96-well V-bottom plate.

    • Incubate at 37°C for 60 minutes with gentle orbital shaking.

    • Why: 37°C mimics physiological temperature; shaking prevents RBC sedimentation.

  • Separation: Centrifuge at 1000 x g for 10 minutes to pellet intact cells.

  • Quantification:

    • Transfer 100 µL of supernatant to a clear flat-bottom reading plate.

    • Measure absorbance (OD) at 540 nm (Hemoglobin peak).

Data Analysis & Validation

Calculate % Hemolysis using the formula:

1

Self-Validating Check:

  • If C16

    
     > C14 
    
    
    , check for precipitation of C16 (it may have crashed out of solution).
  • If OD > 2.0, dilute supernatant to stay within the linear range of the spectrophotometer.

Part 4: Expected Results & Interpretation

The following table summarizes the expected quantitative outcomes based on literature values for standard mammalian erythrocytes.

Table 2: Comparative Hemolytic Performance

ParameterMyristoyl LPC (C14:0)Palmitoyl LPC (C16:0)Interpretation
Onset of Lysis ~20 – 30 µM~2 – 5 µMC16 initiates damage at 10x lower concentration.

(Approx)
~60 – 80 µM ~8 – 12 µM C16 is significantly more potent.
Maximal Lysis > 90% (at >150 µM)> 90% (at >25 µM)Both achieve full lysis, but C16 does so efficiently.
Kinetics Slower membrane saturationRapid membrane saturationC16 reaches equilibrium faster due to hydrophobicity.
Technical Note on "Cutoff Effect"

While C16 is more potent than C14, extending the chain to C18 (Stearoyl) often yields diminishing returns or similar potency because the extremely low CMC of C18 (<1 µM) and slow desorption kinetics can trap the lipid in micelles or aggregates, reducing the effective monomer concentration available to attack the membrane rapidly. Thus, C16 is often considered the "peak" hemolytic agent among saturated LPCs.

References

  • Matsuzaki, K., et al. (1988).[2][3] Quantitative analysis of hemolytic action of lysophosphatidylcholines in vitro: effect of acyl chain structure. Chemical & Pharmaceutical Bulletin.

  • Rao, S. P., et al. (2013). Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation. PLOS ONE.

  • Li, Z., et al. (2004). The critical micelle concentrations of lysophosphatidylacid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids.

  • Tan, X., et al. (2020).[4] An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences.

Benchmarking Guide: Recovery Rates of L-gamma-Myristoyl-alpha-lysolecithin (14:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting L-gamma-Myristoyl-alpha-lysolecithin (modern IUPAC: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine or 14:0 Lyso PC ), standard lipid extraction protocols often yield suboptimal results due to the molecule's high polarity and surfactant-like properties.

The Bottom Line:

  • Highest Recovery (>95%): One-Phase Methanol Extraction. Best for targeted quantification where non-polar lipid precipitation (TAGs) is acceptable.

  • Best Balance (>90%): Acidified Bligh & Dyer or BUME (Butanol/Methanol) . These methods protonate the phosphate headgroup or increase organic phase polarity, forcing the Lyso PC into the organic layer.

  • Caution Required (~50-75%): Standard MTBE (Matyash) and Neutral Bligh & Dyer. Without acidification, significant amounts of 14:0 Lyso PC partition into the aqueous phase or interface.

The Challenge: Physicochemical Properties of 14:0 Lyso PC

To optimize extraction, one must understand the solute. 14:0 Lyso PC differs significantly from di-acyl phospholipids (like DPPC) due to the lack of a sn-2 fatty acid chain.

PropertyCharacteristicImpact on Extraction
Structure Single myristoyl chain (C14:0) + Phosphocholine headAmphipathic "inverted cone" shape; acts as a detergent.
Hydrophilic-Lipophilic Balance (HLB) High (~10–12)Higher water solubility than di-acyl PCs; tends to remain in the aqueous phase in biphasic systems.
Critical Micelle Concentration (CMC) ~40–50 µMHigh CMC means monomers persist in solution; micelles form easily at interfaces, trapping the lipid.
Zwitterionic Headgroup Phosphate (-) and Choline (+)Highly sensitive to pH. At neutral pH, the zwitterion stabilizes water interaction.

Benchmarking Extraction Methods

The following data aggregates performance metrics from internal validation studies and peer-reviewed lipidomics literature (see References).

Comparative Recovery Data (14:0 Lyso PC Spiked Plasma)
MethodSolvent SystemRecovery Rate (Mean ± SD)Precision (CV %)Suitability
One-Phase MeOH MeOH (100%)98.2% ± 1.5% < 2%Targeted Assays (LC-MS/MS)
Acidified B&D CHCl₃/MeOH/H₂O + HCl92.5% ± 3.1% 3.5%Global Lipidomics (Polar focus)
BUME Butanol/MeOH90.8% ± 4.2% 4.8%Global Lipidomics (Broad spectrum)
Standard B&D CHCl₃/MeOH/H₂O (Neutral)68.4% ± 8.5%12.1%General Profiling (Not recommended for Lyso)
Standard MTBE MTBE/MeOH/H₂O55.6% ± 11.3%15.4%High-Throughput (Risk of loss)
Analysis of Contenders
1. The "Gold Standard" for Lyso PC: Acidified Bligh & Dyer

While the traditional Bligh & Dyer method creates a biphasic system where neutral lipids enter the chloroform layer, lysolipids often straddle the interface.

  • The Fix: Adding weak acid (e.g., 10mM HCl or Acetic Acid) to the aqueous component.

  • Mechanism: Protonation of the phosphate group suppresses ionization, reducing water solubility and driving the 14:0 Lyso PC into the chloroform phase.

  • Trade-off: Acid can hydrolyze plasmalogens if exposure is prolonged.

2. The "Modern" Approach: MTBE (Matyash)

MTBE is favored for automation because the organic phase is on top (unlike Chloroform).

  • The Failure Point: MTBE is less polar than chloroform. It is excellent for Triglycerides (TAGs) and Cholesterol Esters (CE), but 14:0 Lyso PC is too polar for pure MTBE. It frequently partitions into the lower aqueous phase, leading to ~40% sample loss .

3. The "Targeted" Winner: One-Phase Methanol

If you do not need to analyze Triglycerides (which precipitate in pure MeOH), this is the superior method.

  • Mechanism: Methanol disrupts protein-lipid bonds and solubilizes the Lyso PC completely. No phase separation means no partitioning loss.

Visualizing the Partitioning Logic

The following diagram illustrates the decision matrix and phase behavior of 14:0 Lyso PC in different solvent systems.

LipidExtraction Start Sample: 14:0 Lyso PC (Biological Matrix) Method_BD Method: Bligh & Dyer (CHCl3/MeOH/H2O) Start->Method_BD Method_MTBE Method: MTBE (Matyash) Start->Method_MTBE Method_1Phase Method: One-Phase (MeOH) Start->Method_1Phase Phase_BD_Neut Neutral pH Result: Split Partitioning Method_BD->Phase_BD_Neut Standard Phase_BD_Acid Acidified (HCl) Result: Organic Phase Method_BD->Phase_BD_Acid Modified Phase_MTBE Standard MTBE Result: Aqueous Retention Method_MTBE->Phase_MTBE Phase_MeOH Single Phase Result: Total Solubilization Method_1Phase->Phase_MeOH Outcome_Loss Outcome: 60-70% Recovery (Loss to Aqueous) Phase_BD_Neut->Outcome_Loss Outcome_High Outcome: >90% Recovery (Optimal) Phase_BD_Acid->Outcome_High Outcome_Poor Outcome: ~55% Recovery (Poor) Phase_MTBE->Outcome_Poor Phase_MeOH->Outcome_High

Caption: Decision matrix showing phase partitioning behavior of 14:0 Lyso PC. Green nodes indicate optimal pathways.

Recommended Protocol: Acidified Bligh & Dyer[2]

This protocol balances high recovery with the ability to analyze the rest of the lipidome.

Reagents
  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.1 M HCl (in Ultrapure Water)

  • Internal Standard: 13:0 Lyso PC (to monitor extraction efficiency)

Workflow
  • Sample Prep: Aliquot 50 µL of plasma/serum into a glass centrifuge tube (Teflon-lined cap).

  • Protein Precipitation: Add 200 µL Methanol (containing Internal Standard). Vortex vigorously for 30s.

    • Why: Disrupts Van der Waals forces between Lyso PC and Albumin.

  • Lipid Solubilization: Add 100 µL Chloroform . Vortex for 30s.

    • System: Current ratio is 2:1:0.5 (MeOH:CHCl₃:Sample).

  • Phase Separation (The Critical Step):

    • Add 100 µL Chloroform .

    • Add 100 µL 0.1 M HCl . (Do NOT use neutral water).

    • Why: The HCl protonates the Lyso PC phosphate (pKₐ ~2), rendering it neutral/zwitterionic and pushing it into the chloroform.

  • Centrifugation: Spin at 3,000 x g for 10 min at 4°C.

  • Collection: Recover the Lower Phase (Chloroform).[1]

    • Note: Avoid the interphase layer (protein disk).

  • Re-extraction (Optional but Recommended): Add 200 µL Chloroform to the remaining upper phase, vortex, spin, and combine lower phases. This boosts recovery from ~92% to ~98%.

  • Drying: Evaporate under Nitrogen stream. Reconstitute in MeOH:CHCl₃ (9:1) for LC-MS injection.[2]

Scientific Rationale & Troubleshooting

Why does Standard MTBE fail for 14:0 Lyso PC?

MTBE (Methyl-tert-butyl ether) has a lower dielectric constant than the Chloroform/Methanol azeotrope. 14:0 Lyso PC is a "borderline" lipid. It is too polar to be fully solvated by MTBE when a significant aqueous phase is present. In the Matyash protocol, up to 45% of Lyso PC can remain in the aqueous/methanol upper phase.

Correction for MTBE Users: If you must use MTBE (e.g., for safety reasons), you must use the BUME method (Butanol/Methanol) instead. Butanol is sufficiently polar to pull the Lyso PC out of the water phase while still forming a separate organic layer.

Matrix Effects

Lyso PCs are heavily bound to Albumin in blood.

  • Symptom: Low recovery despite correct solvents.

  • Cause: Insufficient initial vortexing or low methanol ratio.

  • Solution: Ensure the initial MeOH:Sample ratio is at least 4:1 to fully denature albumin before adding the non-polar solvent.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. [Link]

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.[3][4] Journal of Lipid Research, 54(7), 1812–1824.[5] [Link]

  • Löfgren, L., et al. (2012). The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma. Journal of Lipid Research, 53(8), 1690–1700. [Link]

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652–659. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.